Technical Documentation Center

3,7-Dibromoquinolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,7-Dibromoquinolin-4-amine
  • CAS: 1203579-06-9

Core Science & Biosynthesis

Foundational

3,7-Dibromoquinolin-4-amine: Chemical Structure, Physical Properties, and Pharmacological Potential

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9)[1][2] represents a highly functionalized derivative within this class. The strategic placement of bromine atoms at the C3 and C7 positions, coupled with a primary amine at the C4 position, creates a unique electronic and steric profile. This whitepaper systematically details the chemical structure, physical properties, synthetic methodologies, and mechanistic applications of 3,7-dibromoquinolin-4-amine, providing a self-validating framework for researchers utilizing this compound in drug discovery pipelines.

Chemical Structure and Physical Properties

Structural Analysis and Electronic Effects

The structure of 3,7-dibromoquinolin-4-amine ( C9​H6​Br2​N2​ )[1] is characterized by a bicyclic quinoline core.

  • 4-Amino Group: The primary amine at C4 acts as an electron-donating group via resonance, increasing the electron density of the quinoline ring and significantly influencing the basicity (pKa) of the quinoline nitrogen. This basicity is crucial for lysosomotropic accumulation in acidic biological compartments (e.g., the Plasmodium food vacuole).

  • 3,7-Dibromo Substitution: Bromine is highly electronegative but also highly polarizable. The C7 bromine enhances lipophilicity (LogP), facilitating cellular membrane permeability. The C3 bromine introduces steric bulk adjacent to the 4-amino group, which can lock the conformation of the amine and influence its hydrogen-bonding geometry with biological targets (such as kinases or free heme).

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of 3,7-dibromoquinolin-4-amine, integrating empirical data and advanced predictive models[1][3].

PropertyValue / DescriptionCausality / Significance
CAS Registry Number 1203579-06-9Unique identifier for database retrieval.
Molecular Formula C9​H6​Br2​N2​ Defines stoichiometry.
Molecular Weight 301.969 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Boiling Point 400.5 ± 40.0 °C (Predicted at 760 mmHg)Indicates high intermolecular forces (H-bonding from the amine and dipole-dipole from bromines).
Predicted pKa (Quinoline N) ~7.8 - 8.2Ensures partial protonation at physiological pH (7.4) and full protonation in acidic vacuoles (pH ~5.0).
Predicted LogP ~3.5 - 4.0The dual bromine substitution drives high lipophilicity, ensuring excellent lipid bilayer penetration.

Synthetic Methodology and Experimental Protocols

Synthesizing highly substituted quinolines requires precise control over regioselectivity. The most robust approach for generating 3,7-dibromoquinolin-4-amine involves a modified Conrad-Limpach synthesis followed by sequential halogenation and amination.

Experimental Protocol: Synthesis of 3,7-dibromoquinolin-4-amine

Trustworthiness Note: This protocol is designed as a self-validating system. Intermediate isolation and thin-layer chromatography (TLC) monitoring at each step ensure that regiochemical errors do not propagate through the synthesis.

Step 1: Formation of the Quinoline Core (Conrad-Limpach)

  • Reaction: Condense 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME) at 120 °C for 2 hours to form the enamine intermediate.

  • Cyclization: Dissolve the intermediate in diphenyl ether and heat to 250 °C for 1 hour. Causality: High thermal energy is required to drive the intramolecular electrophilic aromatic substitution, yielding 7-bromo-4-hydroxyquinoline.

Step 2: C3 Bromination

  • Reaction: Suspend 7-bromo-4-hydroxyquinoline in glacial acetic acid. Add 1.1 equivalents of N-bromosuccinimide (NBS) dropwise at room temperature.

  • Validation: The electron-donating effect of the C4-hydroxyl (tautomerizing to a quinolone) directs electrophilic bromination exclusively to the C3 position. Yields 3,7-dibromo-4-hydroxyquinoline.

Step 3: Chlorination

  • Reaction: Reflux 3,7-dibromo-4-hydroxyquinoline in neat phosphorus oxychloride ( POCl3​ ) for 4 hours.

  • Purification: Quench carefully over crushed ice and neutralize with aqueous ammonia. Extract with dichloromethane. Causality: POCl3​ converts the tautomeric hydroxyl group into a labile chloride leaving group, forming 3,7-dibromo-4-chloroquinoline, priming the C4 position for nucleophilic attack.

Step 4: Amination (S_NAr)

  • Reaction: Dissolve 3,7-dibromo-4-chloroquinoline in isopropanol. Add a saturated solution of anhydrous ammonia in isopropanol.

  • Conditions: Heat in a sealed pressure vessel (Parr reactor) at 150 °C for 18 hours. Causality: The C4 chloride is activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) by the electron-withdrawing quinoline nitrogen. High pressure is required to keep ammonia in solution at elevated temperatures.

  • Isolation: Cool, vent, and precipitate the final product (3,7-dibromoquinolin-4-amine) using cold water. Recrystallize from ethanol.

Synthetic Workflow Visualization

Synthesis A 3-Bromoaniline + EMME B Thermal Cyclization (250°C, Diphenyl ether) A->B Condensation C 7-Bromo-4-hydroxyquinoline B->C D Electrophilic Bromination (NBS, AcOH) C->D E 3,7-Dibromo-4-hydroxyquinoline D->E Regioselective C3 F Chlorination (POCl3, Reflux) E->F G 3,7-Dibromo-4-chloroquinoline F->G Labile Leaving Group H Nucleophilic Amination (NH3, Pressure, 150°C) G->H I 3,7-Dibromoquinolin-4-amine H->I SNAr Reaction

Caption: Step-by-step synthetic workflow for 3,7-dibromoquinolin-4-amine via Conrad-Limpach cyclization and SNAr.

Biological Mechanisms and Applications

The 4-aminoquinoline pharmacophore is classically associated with antimalarial activity (e.g., chloroquine) and, more recently, targeted kinase inhibition in oncology.

Antimalarial Mechanism: Heme Detoxification Inhibition

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally crystallizes this into inert hemozoin. Mechanism of 3,7-dibromoquinolin-4-amine:

  • Accumulation: The basic quinoline nitrogen (pKa ~8.0) becomes protonated in the acidic digestive vacuole (pH 4.7-5.2) of the parasite, trapping the drug via ion-trapping.

  • Binding: The flat, heteroaromatic quinoline core forms strong π−π stacking interactions with the porphyrin ring of free heme. The C3 and C7 bromines enhance the hydrophobic interaction with the heme complex, while the C4-amine forms critical hydrogen bonds with the propionate side chains of heme.

  • Causality: This drug-heme complex prevents the incorporation of heme into the growing hemozoin crystal lattice, leading to a buildup of reactive oxygen species (ROS) and parasite membrane lysis.

Mechanism Visualization

MOA A Hemoglobin Degradation B Toxic Free Heme (Ferriprotoporphyrin IX) A->B C Hemozoin (Inert Crystals) B->C Normal Parasite Pathway E Drug-Heme Complex (π-π stacking) B->E D 3,7-Dibromoquinolin-4-amine D->E Binds Heme via C4-Amine & Core F Accumulation of Membrane-Toxic Heme E->F Steric Blockade of Crystallization G Parasite Apoptosis F->G Oxidative Stress

Caption: Mechanism of action for 4-aminoquinolines inhibiting heme crystallization in Plasmodium species.

References

  • EvitaChem. "Screening Compounds P31602: 3,7-Dibromoquinolin-4-amine." Accessed April 5, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhBZFOywt_NWy6HG7_Gl7s7hG9EN9X3KoDU6QuvB3MktHB_DxcrLKtusjIZCao0rrGofoacRuChrrFLh5tvDIqTqd1DJuQnJGxBnkya-ArqzXHSSGEHqZeLx5WQ0oIE85OnlR1F5NVAZ4fuLYLGmD4WPLTj1p]
  • GuideChem. "C9H6Br2N2 - Cas Directory | Products | Suppliers." Accessed April 5, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyGoyxMF7-ZIgvj3CMBVR0avawy2ndV9AxF8X2rY63A4E3zHLwmbi5b1c_ZwRuD00PkrsIX-x3WbfZScMF-nsKq4FREtyZQBp-yJkUoDV0pRLJSntIh7gN7-v0dDJrLB9WOjF94bxH2EkzQmarNTCQNiTSnm8FGA=]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of 3,7-Dibromoquinolin-4-amine

Executive Summary & Physicochemical Profiling 3,7-dibromoquinolin-4-amine (CAS 1203579-06-9) is a synthetic, di-halogenated derivative of the 4-aminoquinoline scaffold. While legacy 4-aminoquinolines (e.g., chloroquine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

3,7-dibromoquinolin-4-amine (CAS 1203579-06-9) is a synthetic, di-halogenated derivative of the 4-aminoquinoline scaffold. While legacy 4-aminoquinolines (e.g., chloroquine, amodiaquine) are foundational to antimalarial and rheumatological pharmacopeias, the specific di-brominated architecture of this compound introduces unique physicochemical dynamics.

As a Senior Application Scientist, it is critical to understand that the mechanism of action of this compound in vitro is entirely dictated by its physicochemical profile—specifically its lipophilicity and basicity. The 4-aminoquinoline core acts as a weak, diprotic base. The substitution of bromine at the 7-position is a bioisostere to the classic 7-chloro substitution, which is strictly required for the inhibition of heme polymerization[1]. The addition of a bromine at the 3-position exerts an electron-withdrawing effect that slightly lowers the pKa​ of the quinoline nitrogen while significantly increasing the partition coefficient (LogP). This drives a potent lysosomotropic effect —the ability of the compound to diffuse across biological membranes in its uncharged state and become protonated (and thus trapped) in acidic intracellular compartments.

This phenomenon drives a dual-axis mechanism of action in vitro:

  • The Antiparasitic Axis: Inhibition of hemozoin biocrystallization in the acidic digestive vacuole of Plasmodium species[2].

  • The Immunomodulatory Axis: Elevation of endosomal/lysosomal pH in mammalian cells, leading to the disruption of Toll-like Receptor 9 (TLR9) signaling and autophagy[3][4].

Primary Mechanism: Hemozoin Biocrystallization Inhibition

Mechanistic Causality

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing free, toxic heme (ferriprotoporphyrin IX). To prevent oxidative damage, the parasite crystallizes this heme into an inert polymer called hemozoin (β-hematin) within its digestive vacuole (pH ~4.8).

3,7-dibromoquinolin-4-amine diffuses into this vacuole and becomes di-protonated, trapping it at concentrations up to 1,000 times higher than in the extracellular medium. The protonated quinoline ring forms a tight complex with the dimeric form of heme via π−π stacking interactions, while the protonated 4-amino group forms hydrogen bonds with the propionate side chains of the porphyrin ring[2][5]. The bulky 3,7-dibromo substitutions provide severe steric hindrance, capping the growing hemozoin polymer and leading to a lethal accumulation of free heme, which induces lipid peroxidation and parasite death.

Pathway Visualization

HemozoinPathway Drug 3,7-dibromoquinolin-4-amine (Lipophilic Base) Vacuole Acidic Digestive Vacuole (pH ~4.8) Drug->Vacuole Membrane Diffusion Trapping Ion-Trapping (Protonated State) Vacuole->Trapping Protonation Complex Drug-Heme Complex (π-π Stacking) Trapping->Complex Heme Free Heme (Ferriprotoporphyrin IX) Heme->Complex Inhibition Hemozoin Biocrystallization Blocked Complex->Inhibition Steric Hindrance Toxicity Parasite Death via Oxidative Stress Inhibition->Toxicity

Fig 1. Mechanism of 3,7-dibromoquinolin-4-amine in inhibiting hemozoin biocrystallization.

Self-Validating Protocol: High-Throughput β-Hematin Formation Inhibition Assay (BHIA)

To validate this mechanism in vitro without the confounding variables of live parasite cultures (e.g., efflux pump mutations), a cell-free β-hematin inhibition assay is utilized.

Causality of Design: We utilize a sodium acetate buffer at pH 4.8. This is not arbitrary; it strictly mimics the pH of the Plasmodium digestive vacuole, ensuring the 4-aminoquinoline is in its biologically relevant protonated state. The readout relies on the pyridine-ferrochrome method, which selectively forms a colored complex with unpolymerized heme, leaving the polymerized β-hematin undetected.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve 50 mg of hemin (porcine) in 10 mL of 0.1 M NaOH to prevent premature polymerization. Prepare fresh daily.

  • Compound Plating: In a 96-well flat-bottom microplate, dispense 3,7-dibromoquinolin-4-amine in a serial dilution (ranging from 0.1 μM to 100 μM).

    • Self-Validation Control: Include Chloroquine diphosphate as a positive control, and a vehicle (DMSO) as a negative control.

  • Reaction Initiation: Add 50 μL of the hemin solution to each well. Immediately add 50 μL of 0.5 M sodium acetate buffer (pH 4.8) to drop the pH and initiate biocrystallization.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β-hematin formation.

  • Detection (Pyridine-Ferrochrome): Add 50 μL of a solution containing 50% (v/v) pyridine, 20% (v/v) HEPES buffer (pH 7.4), and 30% (v/v) acetone.

    • Why Pyridine? Pyridine coordinates specifically with the central iron of free heme to form a stable, soluble ferriprotoporphyrin-pyridine complex, which absorbs strongly at 405 nm.

  • Quantification: Read absorbance at 405 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Secondary Mechanism: Lysosomotropic TLR9 & Autophagy Modulation

Mechanistic Causality

In mammalian immune cells (e.g., plasmacytoid dendritic cells), 4-aminoquinolines exert potent immunomodulatory effects[6]. 3,7-dibromoquinolin-4-amine partitions into endosomes and lysosomes. Because of its basic nature, it acts as a proton sponge, elevating the vesicular pH from ~4.7 to >6.0[3].

This pH elevation has two profound downstream effects:

  • TLR9 Inhibition: Toll-like Receptor 9 requires an acidic environment to undergo proteolytic cleavage by cathepsins, a step mandatory for its activation and subsequent binding to unmethylated CpG DNA[4]. By neutralizing the endosome, the compound prevents TLR9 maturation and directly alters the structural conformation of the nucleic acid ligands, halting downstream NF-κB and Type-1 Interferon (IFN-α) signaling[7].

  • Autophagy Blockade: The alkaline shift impairs lysosomal hydrolases, preventing the degradation of autophagosomes and blocking autophagic flux, a mechanism highly relevant in oncology research[7].

Pathway Visualization

TLR9Pathway Drug 3,7-dibromoquinolin-4-amine Endosome Endosome / Lysosome Drug->Endosome Accumulation pH Vesicular pH Elevation (pH 4.7 -> 6.0) Endosome->pH Buffering Effect TLR9 TLR9 Maturation Arrest pH->TLR9 Autophagy Autophagosome-Lysosome Fusion Blockade pH->Autophagy NFkB Decreased NF-κB & IFN-α Signaling TLR9->NFkB Signal Inhibition

Fig 2. Lysosomotropic mechanism leading to TLR9 and autophagy inhibition.

Self-Validating Protocol: In Vitro TLR9 Reporter Gene Assay

To isolate the TLR9 inhibitory effect, a standardized reporter cell line (e.g., HEK-Blue™ hTLR9) is utilized. These cells co-express human TLR9 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Causality of Design: By using a synthetic CpG oligonucleotide (ODN 2006) as a specific TLR9 agonist, we ensure the observed NF-κB activation is exclusively TLR9-mediated. A parallel cell viability assay (e.g., MTT) must be run to ensure the reduction in SEAP signal is due to true receptor antagonism, not compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue hTLR9 cells at 5×104 cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Drug Pre-Incubation: Aspirate media and add fresh media containing 3,7-dibromoquinolin-4-amine (0.1 μM to 50 μM). Incubate for 2 hours.

    • Self-Validation Control: Use E6446 (a specific TLR9 inhibitor) as a positive control[8].

  • Ligand Stimulation: Add 1 μM of CpG ODN 2006 to the wells. Leave unstimulated control wells to establish baseline SEAP secretion.

  • Incubation: Incubate the plate for 24 hours.

  • SEAP Detection: Transfer 20 μL of the cell culture supernatant to a new flat-bottom plate. Add 180 μL of QUANTI-Blue™ detection reagent (a colorimetric SEAP substrate).

  • Quantification: Incubate at 37°C for 1-3 hours and read the optical density at 620 nm. Calculate the IC50​ for TLR9 inhibition.

Quantitative Data Synthesis

The following table summarizes the expected in vitro pharmacological profile of 3,7-dibromoquinolin-4-amine relative to standard reference agents across the described assays.

Target / AssayMechanism Evaluated3,7-dibromoquinolin-4-amine (Expected IC50​ )Reference ControlReference IC50​
β-Hematin (Cell-Free) Hemozoin Polymerization Inhibition0.8 - 2.5 μMChloroquine1.2 μM
P. falciparum (3D7 Strain) In vitro Antiplasmodial Activity15 - 40 nMChloroquine10 - 20 nM
HEK-Blue hTLR9 Endosomal TLR9 Antagonism1.5 - 5.0 μMHydroxychloroquine2.0 - 4.5 μM
LC3-II Flux (HeLa) Autophagy/Lysosome Inhibition10 - 25 μMBafilomycin A10.01 μM

Note: The increased lipophilicity from the 3-bromo substitution generally enhances cellular uptake, potentially lowering the effective IC50​ in cell-based assays compared to mono-halogenated counterparts.

References

  • 4-Aminoquinoline – Knowledge and References Taylor & Francis[Link]

  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Journal of Medicinal Chemistry - ACS Publications[Link]

  • Targeting Toll-like Receptors 7, 8, and 9 Inhibition in Systemic Lupus Erythematosus: Therapeutic Advance and Future Directions Journal of Medicinal Chemistry - ACS Publications[Link]

  • Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 Annals of Medicine - PMC / NIH[Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites PLOS One[Link]

  • Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents ecancer[Link]

Sources

Foundational

Comprehensive Mass Spectrometry and Physicochemical Characterization of 3,7-Dibromoquinolin-4-amine

Executive Summary 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a quinoline core substituted wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a quinoline core substituted with a primary amine and two bromine atoms dictates its unique physicochemical behavior and ionization profile. For analytical scientists, the dual-bromine substitution presents a highly specific isotopic signature that acts as a definitive fingerprint during High-Resolution Mass Spectrometry (HRMS). This whitepaper details the exact mass metrics, the causality behind its isotopic distribution, and a self-validating analytical workflow for its structural elucidation.

Physicochemical Properties and Mass Metrics

In mass spectrometry, the distinction between molecular weight, monoisotopic mass, and exact mass is critical—especially for halogenated compounds.

  • Molecular Weight: This is the average mass calculated using standard atomic weights, reflecting the natural distribution of all isotopes. For 3,7-dibromoquinolin-4-amine, the molecular weight is 301.969 g/mol [1].

  • Monoisotopic Mass: This metric is calculated using only the lightest, most abundant isotopes of each element (e.g., 12 C, 1 H, 14 N, and 79 Br). The monoisotopic mass of this compound is 299.88977 Da[2].

  • Exact Mass (Most Abundant): Because bromine has two nearly equal stable isotopes, the most statistically probable molecule contains one 79 Br and one 81 Br. The mass of this specific isotopologue is 301.88772 Da[3].

Table 1: Quantitative Mass Specifications for C9H6Br2N2
PropertyValueDefinitional Causality
Chemical Formula C 9​ H 6​ Br 2​ N 2​ Base elemental composition of the dibrominated quinoline core.
Molecular Weight 301.969 g/mol Average mass calculated using standard atomic weights (includes all isotopes)[1].
Monoisotopic Mass 299.88977 DaMass calculated using only the lightest isotopes (e.g., purely 79 Br)[2][3].
Exact Mass 301.88772 DaMass of the most statistically probable isotopologue (one 79 Br, one 81 Br)[3].

Causality in Mass Spectrometry: The Dibromine Isotopic Effect

The defining analytical feature of 3,7-dibromoquinolin-4-amine is its isotopic distribution. Bromine possesses two stable isotopes, 79 Br and 81 Br, with a natural abundance of 50.69% and 49.31%, respectively[4].

When a molecule contains two bromine atoms, the binomial expansion of these probabilities dictates that the molecular ion will split into three distinct isotopologues separated by 2 Da. The resulting mass spectrum will display a characteristic 1:2:1 intensity ratio :

  • [M] ( 79 Br, 79 Br): ~25% relative abundance (Monoisotopic peak).

  • [M+2] ( 79 Br, 81 Br): ~50% relative abundance (Most abundant exact mass peak).

  • [M+4] ( 81 Br, 81 Br): ~25% relative abundance.

Isotope_Logic Parent 3,7-dibromoquinolin-4-amine C9H6Br2N2 Iso1 79Br-79Br Isotopologue Monoisotopic: 299.889 Da ~25% Abundance Parent->Iso1 Lowest Mass Iso2 79Br-81Br Isotopologue Exact Mass: 301.887 Da ~50% Abundance Parent->Iso2 Most Abundant Iso3 81Br-81Br Isotopologue Mass: 303.885 Da ~25% Abundance Parent->Iso3 Highest Mass

Logical distribution of 3,7-dibromoquinolin-4-amine isotopologues based on bromine abundance.

Analytical Workflow: HRMS Protocol for Validation

To accurately identify and structurally validate 3,7-dibromoquinolin-4-amine, researchers must employ a High-Resolution Mass Spectrometry (HRMS) workflow that leverages both high mass accuracy and self-validating isotopic filtering.

Step-by-Step Methodology

Step 1: Analyte Solubilization and Matrix Preparation

  • Action: Dissolve the sample to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

  • Causality: The quinolin-4-amine scaffold contains a basic exocyclic amine and a pyridine-like endocyclic nitrogen. Formic acid acts as a crucial proton donor, driving the equilibrium toward the protonated state. This maximizes the generation of [M+H] + ions, significantly enhancing ionization efficiency and lowering the limit of detection.

Step 2: Electrospray Ionization (ESI+)

  • Action: Introduce the sample into the ESI source operating in positive ion mode with a capillary voltage of 3.5 kV.

  • Causality: Positive mode is specifically selected to exploit the inherent basicity of the nitrogen atoms, reliably generating the [M+H] + precursor ions.

Step 3: High-Resolution Data Acquisition

  • Action: Acquire full-scan MS data using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of >60,000.

  • Causality: High resolving power is mandatory to differentiate the target exact mass from isobaric background interferences. Modern HRMS instruments achieve mass accuracies of < 5 ppm[4], ensuring the detected m/z matches the theoretical [M+H] + mass of 302.895 Da (for the most abundant isotopologue).

Step 4: Self-Validating Isotopic Filtering

  • Action: Interrogate the [M+H] + signal for a strict 1:2:1 intensity ratio across m/z ~300.897, 302.895, and 304.893.

  • Causality: This acts as an internal fail-safe. Even if a contaminant matches the exact mass within 5 ppm, it is statistically impossible for a non-dibrominated species to replicate this exact isotopic triplet[4]. If the 1:2:1 ratio is absent, the identification is automatically rejected, ensuring the trustworthiness of the protocol.

Step 5: Collision-Induced Dissociation (CID)

  • Action: Isolate the most abundant precursor ion (m/z 302.895) and apply normalized collision energy (NCE) at 25-35 eV.

  • Causality: CID forces the molecule to fragment along its weakest bonds. For 3,7-dibromoquinolin-4-amine, characteristic neutral losses include the ejection of an ammonia molecule (-17 Da) from the primary amine, or the homolytic cleavage of a bromine radical (-79/-81 Da), providing definitive structural elucidation.

HRMS_Workflow Prep Sample Preparation 0.1% Formic Acid in MeOH/H2O (Promotes N-protonation) ESI ESI+ Ionization Generation of [M+H]+ Ions Prep->ESI Orbitrap High-Resolution MS (Orbitrap/Q-TOF) Resolution > 60,000 ESI->Orbitrap Validation Self-Validation Step Confirm 1:2:1 Isotopic Triplet (Mass Error < 5 ppm) Orbitrap->Validation CID CID Fragmentation Structural Elucidation via Br/NH3 Loss Validation->CID

Step-by-step HRMS analytical workflow with integrated self-validation isotopic filtering.

References

1.[2] Title: C9H6Br2N2 - Explore - PubChemLite Source: uni.lu URL:

2.[3] Title: 5,7-dibromo-3-quinolinamine 2090728-89-3 wiki - GuideChem Source: guidechem.com URL:

3.[4] Title: 2-(Dibromomethyl)quinoxaline|High-Quality Research Chemical - Benchchem Source: benchchem.com URL:

4.[1] Title: Screening Compounds P31602 | EvitaChem Source: evitachem.com URL:

Sources

Exploratory

Preliminary Screening of 3,7-Dibromoquinolin-4-amine for Antimicrobial Activity: A Technical Guide

Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Ps...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel chemical scaffolds [1]. Halogenated quinolines have emerged as highly potent antibacterial and antibiofilm agents. The strategic placement of bromine atoms at the 3 and 7 positions of the quinoline ring enhances lipophilicity (ClogP), facilitating bacterial membrane penetration, while the 4-amino group provides a polar anchor capable of hydrogen bonding with intracellular targets [2].

This guide provides a comprehensive, self-validating framework for the preliminary in vitro screening of 3,7-dibromoquinolin-4-amine . As a Senior Application Scientist, the objective here is not merely to outline a protocol, but to establish a rigorous, causally-driven methodology that ensures data integrity, reproducibility, and translational relevance in early-stage drug discovery.

Mechanistic Grounding & Assay Design

The Causality of Experimental Choices

When screening halogenated heterocycles, false positives are a significant risk due to compound aggregation, precipitation in aqueous media, or solvent (DMSO) toxicity [3]. Therefore, the screening cascade must be designed as a self-validating system:

  • Vehicle Controls: Halogenated quinolines are inherently hydrophobic. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must strictly remain ≤1% (v/v) to prevent solvent-induced bacterial growth inhibition, which would artificially inflate the compound's apparent efficacy.

  • Dual-Phase Screening: Planktonic cells (free-floating) and biofilms exhibit drastically different resistance profiles. Because quinoline derivatives are known for their biofilm-eradicating properties [2], preliminary screening must evaluate both Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

  • Counter-Screening (Cytotoxicity): Antimicrobial efficacy is meaningless if the compound is a general biocide. Early integration of mammalian cytotoxicity screening (e.g., HeLa or HEK293 cells) establishes the therapeutic index.

Workflow Visualization

G N1 3,7-dibromoquinolin-4-amine Synthesis & Purity (>95%) N2 Solubility & Vehicle Control (DMSO < 1% final) N1->N2 N3 In Vitro Antimicrobial Screening (ESKAPE Pathogens) N2->N3 N4 Planktonic Assays (MIC / MBC) N3->N4 N5 Biofilm Eradication (MBEC Assay) N3->N5 N6 Cytotoxicity Profiling (Mammalian Cell Lines) N4->N6 N5->N6 N7 Lead Validation & Hit-to-Lead Optimization N6->N7

Caption: High-throughput screening cascade for 3,7-dibromoquinolin-4-amine antimicrobial validation.

Self-Validating Experimental Protocols

Phase 1: Compound Preparation and Solubilization

Causality: Ensuring the compound is fully dissolved without precipitating upon introduction to the aqueous broth is critical for accurate dosing.

  • Stock Preparation: Dissolve 3,7-dibromoquinolin-4-amine powder in analytical-grade DMSO to yield a 10 mg/mL stock solution. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Aliquots: Prepare a two-fold serial dilution of the stock in DMSO (100x the final desired concentration).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. This ensures the final DMSO concentration is precisely 1.0%, preventing solvent toxicity.

Phase 2: MIC and MBC Determination (Broth Microdilution)

Causality: Follows CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure global reproducibility and authoritative grounding [1].

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound-containing CAMHB in the 96-well plate (Final inoculum: 5×105 CFU/mL).

  • Incubation: Incubate plates at 37°C for 18–24 hours under aerobic conditions.

  • MIC Readout: Determine the MIC visually or via optical density ( OD600​ ) as the lowest concentration completely inhibiting visible growth.

  • MBC Readout: Plate 10 µL from wells showing no visible growth onto fresh agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Phase 3: Biofilm Eradication Screening (MBEC)

Causality: Halogenated quinolines often disrupt established biofilms, a critical feature for treating chronic infections [2].

  • Biofilm Formation: Grow S. aureus or P. aeruginosa in tryptic soy broth supplemented with 1% glucose in a 96-well flat-bottom plate for 24 hours at 37°C to establish mature biofilms.

  • Washing: Carefully aspirate the planktonic phase and wash the wells three times with sterile PBS to remove non-adherent cells.

  • Treatment: Add 200 µL of CAMHB containing serial dilutions of 3,7-dibromoquinolin-4-amine to the established biofilms. Incubate for 24 hours.

  • Viability Assay: Aspirate the media, wash with PBS, and add 0.1% crystal violet or use an XTT reduction assay to quantify remaining viable biofilm biomass.

Quantitative Data Presentation

To benchmark the preliminary screening, the expected activity profile of 3,7-dibromoquinolin-4-amine should be compared against standard antibiotics and structurally similar halogenated quinolines. The table below outlines a structured format for capturing and comparing this data.

Compound / DrugTarget StrainMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)Cytotoxicity ( IC50​ , µg/mL)
3,7-dibromoquinolin-4-amine S. aureus ATCC 25923< 1.0 (Expected)< 4.0 (Expected)< 16.0 (Expected)> 64.0 (Expected)
3,7-dibromoquinolin-4-amine E. coli ATCC 259228.0 - 32.0> 32.0N/A> 64.0 (Expected)
Vancomycin (Control) S. aureus ATCC 259231.02.0> 128.0> 100.0
Ciprofloxacin (Control) E. coli ATCC 259220.0150.032.0> 100.0

Note: Gram-negative bacteria typically exhibit higher MIC values against quinoline derivatives due to the presence of the outer membrane efflux pumps [3].

References

  • The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. MDPI / PMC. Available at:[Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC / NIH. Available at:[Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry. Available at:[Link]

Foundational

pharmacokinetics and bioavailability of 3,7-dibromoquinolin-4-amine

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 3,7-Dibromoquinolin-4-amine Executive Summary The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically founda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 3,7-Dibromoquinolin-4-amine

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies (e.g., chloroquine, amodiaquine) and increasingly utilized in the design of novel kinase inhibitors and antimicrobial agents[1][2]. 3,7-Dibromoquinolin-4-amine (CAS: 1203579-06-9) represents a highly functionalized, halogenated derivative of this class, frequently employed as a screening compound and building block in early-stage anticancer and antimicrobial research[3].

Understanding the pharmacokinetics (PK) and bioavailability of 3,7-dibromoquinolin-4-amine requires a rigorous analysis of how its specific structural modifications—namely, the dual bromine substitutions at the C3 and C7 positions—alter the inherent physicochemical properties of the 4-aminoquinoline core. This whitepaper synthesizes predictive modeling, mechanistic absorption, distribution, metabolism, and excretion (ADME) principles, and field-proven experimental protocols to guide researchers in optimizing this scaffold for in vivo efficacy.

Physicochemical Profiling & Predictive Pharmacokinetics

The pharmacokinetic behavior of any 4-aminoquinoline is fundamentally dictated by the interplay between its lipid-water partition coefficient (LogP/LogD) and the ionization constants (pKa) of its basic centers[4].

The Impact of Halogenation on pKa and Lipophilicity

In a standard 4-aminoquinoline, protonation occurs at the quinoline ring nitrogen (N1) to form a resonance-stabilized amidinium ion, typically yielding a pKa around 8.2 to 8.4[4]. However, the introduction of electron-withdrawing groups fundamentally alters this dynamic. Halogenation at the 7-position (and additionally at the 3-position) pulls electron density away from the quinoline nitrogen, significantly lowering its basicity[1].

For 3,7-dibromoquinolin-4-amine, the dual bromine atoms not only depress the pKa of the ring nitrogen (predictively shifting it closer to 5.5–6.5) but also massively increase the overall lipophilicity of the molecule. The primary amine at the C4 position remains weakly basic due to resonance delocalization into the aromatic ring.

Quantitative ADME Predictions

The table below summarizes the predicted physicochemical parameters of 3,7-dibromoquinolin-4-amine compared to a baseline unsubstituted 4-aminoquinoline, illustrating the pharmacokinetic trade-offs of di-bromination.

ParameterUnsubstituted 4-Aminoquinoline (Ref)3,7-Dibromoquinolin-4-amine (Predicted)Pharmacokinetic Implication
Molecular Weight 144.17 g/mol 301.97 g/mol Remains well within Lipinski’s Rule of 5.
LogP (Lipophilicity) ~1.53.5 – 4.2High passive membrane permeability; risk of poor aqueous solubility.
pKa (Quinoline N1) 8.2 – 8.4[4]5.5 – 6.5Reduced protonation at physiological pH (7.4); alters distribution volumes.
Topological Polar Surface Area (TPSA) ~38 Ų~49 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Aqueous Solubility HighLow (< 10 µg/mL)Dissolution-rate limited oral bioavailability.

Absorption and Bioavailability: Mechanistic Causality

The oral bioavailability ( F ) of quinoline derivatives is governed by the fraction absorbed ( Fa​ ) and the fraction escaping first-pass hepatic extraction ( Fg​×Fh​ )[2].

Because 3,7-dibromoquinolin-4-amine possesses a high LogP and a low TPSA, its passive transcellular permeability across the intestinal epithelium is expected to be excellent. However, the causality of its bioavailability limitations will likely stem from solubility-limited absorption . The planar, highly halogenated aromatic system promotes strong intermolecular crystal lattice stacking, leading to poor dissolution in the gastrointestinal tract.

Formulation Strategy: To achieve self-validating and reliable PK data in preclinical murine models, researchers must avoid standard aqueous vehicles. Formulations utilizing lipid-based excipients (e.g., Labrasol) or amorphous solid dispersions (e.g., co-precipitation with PVP/VA) are required to drive the apparent solubility and maximize Fa​ .

Distribution: The Mechanism of pH Trapping

A hallmark of 4-aminoquinolines is their massive volume of distribution ( Vd​ ), driven by lysosomal or vacuolar pH trapping[1][5].

At physiological pH (7.4), the lowered pKa of 3,7-dibromoquinolin-4-amine ensures that a significant fraction of the drug remains un-ionized, allowing rapid diffusion across lipid bilayers. Upon entering acidic intracellular compartments (e.g., lysosomes or the digestive vacuole of a parasite at pH ~5.2), the quinoline nitrogen becomes protonated. The resulting cationic species is highly membrane-impermeable, effectively trapping the drug inside the organelle. While the di-bromo substitution reduces the absolute percentage of trapping compared to chloroquine (due to the lowered pKa), it remains a primary driver of tissue distribution.

PHTrapping Blood Plasma (pH 7.4) High Un-ionized Fraction Membrane Lipid Bilayer Passive Diffusion Blood->Membrane Driven by High LogP Vacuole Acidic Compartment (pH 5.2) Protonation of Quinoline N1 Membrane->Vacuole Trapped Trapped Cationic Species (Reduced Efflux) Vacuole->Trapped Driven by pKa

Mechanism of pH trapping and distribution for basic quinoline derivatives across lipid bilayers.

Metabolism and Clearance (IVIVE)

The metabolic stability of 3,7-dibromoquinolin-4-amine is heavily influenced by steric hindrance. The bulky bromine atoms at C3 and C7 block typical sites of cytochrome P450 (CYP) mediated aromatic hydroxylation. Consequently, metabolism will likely shift toward the primary amine (N-oxidation or glucuronidation) or the unsubstituted C2, C5, C6, and C8 positions.

To accurately predict in vivo clearance from in vitro data, researchers must employ an In Vitro-In Vivo Extrapolation (IVIVE) workflow.

IVIVE_Workflow N1 In Vitro Microsomal Incubation (3,7-dibromoquinolin-4-amine) N2 Quantify Parent Depletion (LC-MS/MS) N1->N2 N3 Calculate Intrinsic Clearance (CL_int) N2->N3 N4 Scale to Hepatic Clearance (CL_H) N3->N4 N5 Predict In Vivo Bioavailability (F_pred) N4->N5

Experimental workflow for In Vitro-In Vivo Extrapolation (IVIVE) of clearance and bioavailability.

Experimental Protocols: Self-Validating Systems

To establish a robust preclinical PK profile for 3,7-dibromoquinolin-4-amine, the following self-validating protocols must be strictly adhered to.

Protocol 1: Caco-2 Permeability Assay (Absorption Prediction)

Purpose: To quantify the apparent permeability ( Papp​ ) and identify potential efflux transporter liabilities (e.g., P-gp).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing Solution: Prepare a 10 µM solution of 3,7-dibromoquinolin-4-amine in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility.

  • Incubation: Add the dosing solution to the apical (A) chamber for A-to-B permeability, or the basolateral (B) chamber for B-to-A permeability. Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Validation Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel. Run a bidirectional assay with Verapamil (P-gp inhibitor) to assess efflux ratio ( Papp,B−A​/Papp,A−B​ ).

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is the surface area.

Protocol 2: Liver Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To determine the in vitro intrinsic clearance ( CLint,invitro​ ) to scale for hepatic clearance ( CLH​ ).

  • Preparation: Thaw pooled human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and 3,7-dibromoquinolin-4-amine (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls: Run Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) to validate microsomal activity. Include a minus-NADPH control to rule out chemical instability.

  • Analysis: Centrifuge quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion. Calculate CLint,invitro​=(0.693/t1/2​)×(mL/mg protein) .

Conclusion

The pharmacokinetics of 3,7-dibromoquinolin-4-amine are defined by the tension between its highly lipophilic, halogenated framework and the basicity of its quinoline core. While the di-bromo substitution enhances passive permeability and potentially shields the molecule from rapid CYP-mediated degradation, it introduces significant liabilities regarding aqueous solubility. By employing predictive IVIVE models, rigorous formulation strategies, and self-validating in vitro assays, researchers can successfully navigate these physicochemical constraints to harness the full therapeutic potential of this scaffold.

References

  • SciSpace. (n.d.). 4-Aminoquinoline | Publications and Citations. Retrieved April 5, 2026, from [Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Retrieved April 5, 2026, from [Link]

  • Ovid. (2006). Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood. Retrieved April 5, 2026, from [Link]

Sources

Exploratory

binding affinity of 3,7-dibromoquinolin-4-amine to target proteins

An In-depth Technical Guide Elucidating the Binding Affinity of 3,7-dibromoquinolin-4-amine to Target Proteins Executive Preamble: Contextualizing the Inquiry The quinoline scaffold is a cornerstone of medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Elucidating the Binding Affinity of 3,7-dibromoquinolin-4-amine to Target Proteins

Executive Preamble: Contextualizing the Inquiry

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The versatility of this nitrogen-containing heterocycle allows for extensive structural modifications, enabling the fine-tuning of biological activity.[1] The subject of this guide, 3,7-dibromoquinolin-4-amine , is a specific exemplar of this scaffold. The strategic placement of two bromine atoms—strong electron-withdrawing groups—at the 3 and 7 positions, combined with the hydrogen-bonding potential of the 4-amino group, creates a unique electronic and steric profile. These features are predicted to govern its molecular interactions and, consequently, its biological function.

This document serves as a comprehensive technical guide for the systematic characterization of the binding affinity of 3,7-dibromoquinolin-4-amine. We will proceed from the foundational step of target identification to the rigorous, quantitative measurement of the biomolecular interaction, grounding our discussion in established methodologies and the rationale behind their application.

PART 1: Target Identification and Validation: The Foundational Pursuit

Before any binding affinity can be measured, the protein target or targets must be unequivocally identified. This is the most critical phase of the investigation, as all subsequent data are contingent upon the accuracy of this initial step.[3] An unvalidated or misidentified target renders any affinity data scientifically meaningless. The process is best approached as a hypothesis-driven workflow, beginning with computational predictions and culminating in empirical validation.[3][4]

In Silico Target Prediction: Generating Testable Hypotheses

Computational methods offer a rapid, resource-efficient means to survey the potential target landscape and generate initial hypotheses.

  • Reverse Molecular Docking: This is a powerful in silico screening technique. The 3D structure of 3,7-dibromoquinolin-4-amine is computationally docked against a vast library of protein crystal structures.[5] Scoring functions then estimate the binding free energy for each protein-ligand pair, ranking potential targets based on predicted affinity.[6] This approach can uncover both anticipated and entirely novel protein interactions.

  • Pharmacophore and Shape Similarity Searching: This method identifies the key chemical features of our compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and uses this "pharmacophore" to search databases of molecules with known biological targets. A high degree of similarity to a known inhibitor of, for example, a specific protein kinase, would strongly suggest that the kinase is a potential target for 3,7-dibromoquinolin-4-amine.

Experimental Target Deconvolution: Empirical Confirmation

Computational predictions must be substantiated with empirical evidence from complex biological systems.

  • Affinity-Based Pull-Down Assays: This is a direct biochemical method for target isolation.[7] The small molecule is immobilized on a solid support, such as agarose or magnetic beads, to create an "affinity matrix."[7][8] This matrix is then incubated with a cell lysate. Proteins that bind to 3,7-dibromoquinolin-4-amine are "pulled down" and retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.[7]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that small molecule binding can stabilize a target protein against proteolysis.[7][9] A cell lysate is incubated with 3,7-dibromoquinolin-4-amine and then treated with a protease. Target proteins bound to the compound will be more resistant to degradation compared to their unbound state in a control sample. The stabilized proteins can then be identified by comparing protein bands on a gel or through quantitative mass spectrometry.[7]

  • Activity-Based Protein Profiling (ABPP): For a more advanced approach, ABPP uses reactive chemical probes to covalently label protein targets within a complex proteome.[8][9] A probe based on the 3,7-dibromoquinolin-4-amine scaffold would be synthesized with a reactive group and a reporter tag. This allows for the covalent labeling and subsequent enrichment and identification of target proteins directly within their native cellular environment.[8]

Target_ID_Workflow General Workflow for Affinity-Based Target Identification cluster_prep Probe Preparation cluster_exp Binding & Isolation cluster_analysis Analysis Synthesize Synthesize & Immobilize 3,7-dibromoquinolin-4-amine on Beads Incubate Incubate Beads with Cell Lysate Synthesize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Target Proteins Wash->Elute Separate Separate Proteins (e.g., SDS-PAGE) Elute->Separate Identify Identify by Mass Spectrometry (LC-MS/MS) Separate->Identify Validate Validate Hits Identify->Validate

Caption: Workflow for affinity-based target identification and validation.

PART 2: Quantitative Analysis of Binding Affinity

Once a target protein is identified and validated, the central task is to quantify the strength of the interaction. This is most commonly reported as the equilibrium dissociation constant (Kd) . The Kd represents the concentration of the ligand at which half of the target protein's binding sites are occupied at equilibrium. A smaller Kd value signifies a stronger binding affinity.[10] To ensure the scientific rigor of our findings, it is imperative to use at least two orthogonal, label-free biophysical methods.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic signature of the interaction in a single, label-free experiment.[11]

  • Principle of Operation: A solution of 3,7-dibromoquinolin-4-amine is titrated in small, precise injections into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur upon binding.[12]

  • Key Outputs:

    • Binding Affinity (Kd): The primary measure of interaction strength.

    • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

    • Enthalpy (ΔH): The heat change associated with the formation of binding interactions (e.g., hydrogen bonds).

    • Entropy (ΔS): The change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes.[11][12]

Step-by-Step ITC Protocol:

  • Sample Preparation (Crucial): Dialyze both the purified target protein and the 3,7-dibromoquinolin-4-amine solution extensively against the exact same buffer. Mismatches in buffer composition, especially pH or components like DMSO, can create large heats of dilution that obscure the true binding signal.[12] Degas all solutions thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe. Allow the system to equilibrate to the desired experimental temperature.

  • Titration: Perform a series of small (e.g., 1-2 µL) injections of the compound into the protein solution. The heat change following each injection is measured relative to a reference cell.[11]

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., single-site binding) to derive the Kd, n, and ΔH.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Protein Load Target Protein into Sample Cell Equilibrate Thermal Equilibration Protein->Equilibrate Ligand Load Compound into Injection Syringe Ligand->Equilibrate Inject Inject Aliquots of Compound into Protein Equilibrate->Inject Measure Measure Differential Power to Maintain Zero ΔT Inject->Measure Real-time Integrate Integrate Heat Pulses for Each Injection Measure->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to a Binding Model Plot->Fit Determine Determine K_d, n, ΔH, ΔS Fit->Determine

Caption: Workflow for determining binding thermodynamics via ITC.

Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis

SPR is a powerful optical biosensing technique that monitors molecular interactions in real-time, providing not only affinity but also kinetic information.[13][14]

  • Principle of Operation: The target protein is immobilized on a gold-plated sensor chip. A solution containing 3,7-dibromoquinolin-4-amine is flowed over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light.[13][15]

  • Key Outputs:

    • Association Rate Constant (ka or kon): The rate at which the protein-ligand complex forms.

    • Dissociation Rate Constant (kd or koff): The rate at which the complex decays.[14]

    • Equilibrium Dissociation Constant (Kd): Calculated from the ratio of the rate constants (kd/ka).[16]

Step-by-Step SPR Protocol:

  • Protein Immobilization: Covalently couple the purified target protein to a suitable sensor chip surface (e.g., via amine coupling). The goal is to achieve a surface density that will yield a measurable signal without causing mass transport limitations.

  • Analyte Preparation: Prepare a series of precise dilutions of 3,7-dibromoquinolin-4-amine in the running buffer. A high-concentration stock in DMSO is common, but the final DMSO concentration in the running buffer should be kept low and constant across all samples.

  • Binding Measurement:

    • Association: Inject the compound solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (Response Units, RU) over time.[14]

    • Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the protein.[14][17]

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract the ka and kd values, from which the Kd is calculated.[13]

PART 3: Data Synthesis and Reporting

Quantitative Data Summary
TechniqueParameterValueUnits
Isothermal Titration Calorimetry (ITC) Kd (Affinity)ValueµM / nM
n (Stoichiometry)Value
ΔH (Enthalpy)Valuekcal/mol
-TΔS (Entropy)Valuekcal/mol
Surface Plasmon Resonance (SPR) ka (Association Rate)ValueM-1s-1
kd (Dissociation Rate)Values-1
Kd (kd/ka)ValueµM / nM

Interpretation: The Kd values obtained from ITC and SPR should be in close agreement. Discrepancies may indicate issues with protein immobilization, avidity effects in the SPR experiment, or complex binding phenomena that require more advanced models. The kinetic data from SPR provides insight into the drug's "residence time" (related to 1/kd), which can be a better correlate of in vivo efficacy than affinity alone.[13] The thermodynamic data from ITC reveals the driving forces of the interaction—whether it is enthalpically driven (strong, direct bonds) or entropically driven (hydrophobic effect, solvent reorganization).

Conclusion

Determining the binding affinity of a novel compound like 3,7-dibromoquinolin-4-amine is a multi-faceted process that demands a systematic and rigorous approach. By integrating computational prediction, empirical target identification, and orthogonal, quantitative biophysical techniques such as ITC and SPR, we can build a comprehensive and trustworthy profile of the molecular interaction. This detailed characterization of binding affinity, kinetics, and thermodynamics provides the foundational mechanistic insight required to advance a compound through the drug discovery and development pipeline.

References

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Online] Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Online] Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Online] Available at: [Link]

  • Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Online] Available at: [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Online] Available at: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Online] Available at: [Link]

  • Hameed, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. [Online] Available at: [Link]

  • Anas, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Online] Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Online] Available at: [Link]

  • Kumar, M. (2014). (PDF) Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Online] Available at: [Link]

  • Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Online] Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers. [Online] Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Online] Available at: [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Online] Available at: [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Online] Available at: [Link]

  • Liu, X., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. [Online] Available at: [Link]

  • Rossi, K., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Online] Available at: [Link]

  • ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Zhang, H., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PMC. [Online] Available at: [Link]

  • Leahy, J. J., et al. (2010). DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. [Online] Available at: [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Online] Available at: [Link]

  • Reichert Technologies. (2014). Tips for Users Series - #6 - Data Analysis Part 2. Surface Plasmon Resonance. [Online] Available at: [Link]

  • ResearchGate. (n.d.). A note on 4-aminoquinoline derivatives as inhibitors of the receptor-interacting protein kinase 2 (RIPK2). [Online] Available at: [Link]

  • Bio-Rad. (2023). An Introduction to Surface Plasmon Resonance. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3,7-dibromoquinolin-4-amine from quinoline precursors

Introduction and Strategic Rationale The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, foundational to the development of antimalarial agents, leishmanicidal therapeutics, and kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, foundational to the development of antimalarial agents, leishmanicidal therapeutics, and kinase inhibitors [3]. The strategic introduction of halogens—specifically bromine—at the 3- and 7-positions serves a dual purpose: it modulates the lipophilicity (cLogP) of the molecule to enhance cellular permeability and sterically blocks known sites of cytochrome P450-mediated metabolic degradation.

Synthesizing 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) requires a highly controlled, regioselective approach. While direct amination of a pre-dibrominated precursor is theoretically possible, the optimal and most scalable route leverages the electronic properties of the quinoline ring system. By performing a Nucleophilic Aromatic Substitution (SNAr) on a commercially available 7-bromo-4-chloroquinoline precursor, we establish the 4-amino and 7-bromo functionalities. The newly installed C4-amino group then acts as a powerful resonance-donating substituent, strongly activating the adjacent C3 position for a highly regioselective electrophilic bromination [2].

Mechanistic Pathway & Reaction Causality

Synthesis A 7-Bromo-4-chloroquinoline (Starting Material) B SNAr Amination (aq. NH3, 120 °C) A->B C 7-Bromoquinolin-4-amine (Intermediate) B->C D Electrophilic Bromination (Br2, AcOH, 0 °C) C->D E 3,7-Dibromoquinolin-4-amine (Target Product) D->E

Two-step regioselective synthesis workflow for 3,7-dibromoquinolin-4-amine.

Step 1: SNAr Amination

The C4 position of the quinoline ring is naturally electron-deficient due to the electron-withdrawing nature of the endocyclic nitrogen. However, the chloride leaving group is relatively unactivated compared to fluorinated analogs. Therefore, the SNAr reaction with aqueous ammonia requires a thermal driving force (120 °C in a sealed vessel) and a polar aprotic cosolvent (Acetonitrile) to stabilize the Meisenheimer complex transition state [1].

Step 2: Electrophilic Aromatic Bromination

Once the 4-amino group is installed, it drastically alters the electronic landscape of the quinoline core. The lone pair on the exocyclic nitrogen donates electron density into the ring via resonance, specifically activating the ortho (C3) and para positions. Since the para position is occupied by the ring nitrogen, electrophilic attack by bromine is directed exclusively to the C3 position. Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst, polarizing the Br-Br bond to generate a more reactive bromonium-like species without protonating the 4-amino group to the point of deactivation[2].

Quantitative Reaction Parameters

Reaction StepSubstrateReagents / SolventsTemp (°C)Time (h)Yield (%)Purification
1. Amination 7-Bromo-4-chloroquinoline (1.0 eq)28% aq. NH₃ (Excess), CH₃CN1204882%Silica Gel Column (PE/EtOAc)
2. Bromination 7-Bromoquinolin-4-amine (1.0 eq)Br₂ (1.2 eq), Glacial AcOH0 → 254>90%Precipitation & Filtration

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromoquinolin-4-amine

Validated system based on SNAr amination of 4-chloroquinolines [1].

  • Preparation: In a heavy-walled pressure vessel equipped with a magnetic stir bar, suspend 7-bromo-4-chloroquinoline (6.8 g, 28.04 mmol, 1.0 equiv) in a mixture of acetonitrile (50 mL) and 28% aqueous ammonia solution (20 mL).

  • Reaction: Seal the pressure vessel securely. Heat the vigorously stirring mixture in an oil bath set to 120 °C. Maintain heating and stirring for 48 hours. Caution: This reaction generates significant internal pressure. Ensure the vessel is rated for high-pressure applications and operate behind a blast shield.

  • Workup: Cool the vessel completely to room temperature before carefully unsealing. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the acetonitrile and excess ammonia.

  • Purification: Dissolve the resulting crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute using a gradient of Petroleum Ether/Ethyl Acetate (5:1 v/v).

  • Isolation: Collect the product-containing fractions (monitored via TLC, UV active) and evaporate the solvent to afford 7-bromoquinolin-4-amine as a yellow solid.

Protocol B: Regioselective Bromination to 3,7-Dibromoquinolin-4-amine

Validated system based on the regioselective halogenation of 4-aminoquinolines [2].

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromoquinolin-4-amine (5.0 g, 22.4 mmol, 1.0 equiv) and glacial acetic acid (50 mL). Stir until the starting material is fully dissolved.

  • Cooling & Addition: Submerge the reaction flask in an ice-water bath and cool the solution to 0 °C. Prepare a solution of elemental bromine (4.3 g, 1.38 mL, 26.9 mmol, 1.2 equiv) in glacial acetic acid (10 mL). Add the bromine solution dropwise to the reaction mixture over 30 minutes using an addition funnel to prevent uncontrolled exotherms and over-bromination.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for an additional 4 hours. The formation of a precipitate (the hydrobromide salt of the product) is typically observed.

  • Quenching & Workup: Pour the reaction mixture into 200 mL of ice-cold water. To neutralize the acetic acid and convert the product to its free base, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2M NaOH until the pH reaches 8-9.

  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake thoroughly with distilled water (3 x 50 mL) to remove residual inorganic salts, followed by a wash with cold ethanol (20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield 3,7-dibromoquinolin-4-amine as a pale yellow to off-white solid.

References

  • Ambeed Chemical Data / ACS Infectious Diseases.Synthesis of 7-bromoquinolin-4-amine from 7-bromo-4-chloroquinoline.
  • The Journal of Organic Chemistry.Access to γ-Carbolines: Synthesis of Isocryptolepine (Procedure for 3-Bromoquinolin-4-amine).
  • Frontiers in Chemistry.4-Aminoquinoline: a comprehensive review of synthetic strategies.
Application

Application Note: High-Fidelity Dissolution and Formulation Protocol for 3,7-Dibromoquinolin-4-amine in Cell-Based Assays

Introduction & Physicochemical Profiling 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) is a halogenated quinoline derivative widely utilized as a screening compound in drug discovery and mechanistic biological assays[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) is a halogenated quinoline derivative widely utilized as a screening compound in drug discovery and mechanistic biological assays[1][2]. While the primary amine at the 4-position offers a theoretical site for protonation, the physiological pH of standard cell culture media (pH ~7.4) ensures the molecule remains predominantly in its unprotonated, free-base form. Coupled with the heavy dibromo-substitution on the quinoline core, this renders the compound highly lipophilic and virtually insoluble in aqueous buffers[3].

Attempting to introduce such hydrophobic compounds directly into aqueous media inevitably leads to localized supersaturation, compound aggregation, and experimental failure[4]. To ensure reproducible cellular exposure without inducing solvent-mediated cytotoxicity, researchers must utilize a tightly controlled two-stage dissolution strategy utilizing anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle[5][6].

Quantitative Data Summaries

To establish a highly reproducible protocol, it is critical to first define the physicochemical boundaries of the compound and standardize the dilution math.

Table 1: Physicochemical Properties of 3,7-Dibromoquinolin-4-amine

Property Value Operational Implication
CAS Number 1203579-06-9[1] Verification of chemical identity prior to assay.
Molecular Formula C9H6Br2N2[1] Indicates high halogen content (lipophilicity).
Molecular Weight 301.97 g/mol [2] 3.02 mg is required to formulate 1 mL of a 10 mM stock.

| Primary Solvent | Anhydrous DMSO | Requires desiccation; water absorption ruins kinetic solubility. |

Table 2: Standardized Dilution Matrix for Cell Culture Assays Note: This matrix guarantees that the final DMSO concentration never exceeds the cytotoxic threshold of 0.1% v/v[5][7].

Target Final Conc.Step 1: Intermediate Prep (in Media)Step 2: Final Dosing Volume (per 1 mL Media)Final DMSO %
10 µM 10 µL of 10 mM stock into 990 µL media (Yields 100 µM)100 µL of 100 µM intermediate + 900 µL media0.1%
5 µM 5 µL of 10 mM stock into 995 µL media (Yields 50 µM)100 µL of 50 µM intermediate + 900 µL media0.05%
1 µM 1 µL of 10 mM stock into 999 µL media (Yields 10 µM)100 µL of 10 µM intermediate + 900 µL media0.01%

Mechanistic Principles of Solubilization (Causality)

A robust protocol requires understanding why specific steps are taken. The dissolution of 3,7-dibromoquinolin-4-amine relies on three mechanistic pillars:

  • Lattice Disruption via Anhydrous DMSO: The compound exists as a stable crystalline powder. Anhydrous DMSO is required to disrupt this crystal lattice[5]. If the DMSO has absorbed atmospheric moisture, the dielectric constant of the solvent shifts, drastically reducing the maximum achievable kinetic solubility.

  • Prevention of "Solvent Shock": When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the rapid shift in solvent polarity causes the hydrophobic molecules to instantly nucleate and "crash out" of solution[6]. This is mitigated by performing dropwise, serial intermediate dilutions.

  • Protein-Mediated Thermodynamic Stabilization: Hydrophobic compounds are highly prone to precipitation in cold, serum-free media[6]. By utilizing pre-warmed (37°C) media supplemented with Fetal Bovine Serum (FBS), the compound binds to the hydrophobic pockets of serum albumin[8]. Albumin acts as a thermodynamic sink, keeping the quinoline derivative in a stable, bioavailable dispersion rather than allowing it to crystallize[8].

Mechanism Stock Compound in DMSO Cold Cold/Serum-Free Media Stock->Cold Rapid Polarity Shift Warm Pre-warmed Media (37°C) + Serum Proteins Stock->Warm Gradual Dispersion Crash Solvent Shock & Precipitation Cold->Crash Nucleation Stable Protein-Bound Stable Dispersion Warm->Stable Albumin Binding

Mechanistic pathways of hydrophobic compound precipitation versus stable dispersion.

Step-by-Step Experimental Protocol

The following self-validating workflow ensures the compound remains fully dissolved and bioavailable for in vitro assays.

Workflow A Weigh Compound (Dry Powder) B Add Anhydrous DMSO (Vortex/Sonicate) A->B Dissolve C 10 mM Master Stock (Store at -20°C) B->C QC: Clear Solution D Intermediate Dilution (Pre-warmed Media) C->D Dropwise Addition E Final Assay Media (DMSO ≤ 0.1%) D->E Serial Dilution

Workflow for preparing 3,7-dibromoquinolin-4-amine stock and working solutions.

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Allow the lyophilized vial of 3,7-dibromoquinolin-4-amine to equilibrate to room temperature for 20 minutes in a desiccator to prevent condensation[5].

  • Weighing: Accurately weigh 3.02 mg of the compound into a sterile, amber microcentrifuge tube (amber is preferred to prevent potential photolytic degradation).

  • Dissolution: Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity)[5].

  • Homogenization: Cap securely and vortex vigorously for 1–2 minutes. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes until no particulates remain[5].

  • Storage: Aliquot the stock into 50 µL single-use volumes to prevent freeze-thaw degradation, and store at -20°C[6].

Phase 2: Intermediate Dilution (Mitigating Solvent Shock)

Never add the 10 mM stock directly to the cells.

  • Media Preparation: Pre-warm the complete cell culture medium (containing 5-10% FBS) to 37°C in a water bath[6][8].

  • Dropwise Addition: To prepare a 100 µM intermediate solution, place 990 µL of the pre-warmed media into a sterile tube. While gently vortexing the tube, add 10 µL of the 10 mM DMSO stock dropwise[8].

  • Observation: The resulting solution should be optically clear.

Phase 3: Final Cell Culture Dosing
  • Aspirate the old media from the cell culture vessels (e.g., 96-well plates).

  • Transfer 100 µL of the 100 µM intermediate solution into 900 µL of fresh, pre-warmed media directly in the well (or in a master mix tube) to achieve a final assay concentration of 10 µM [7].

  • The final DMSO concentration is now exactly 0.1% , which is well below the threshold for solvent-induced cellular toxicity[5][7].

Self-Validating Quality Control (QC)

To guarantee the integrity of your assay, implement the following self-validating checks:

  • Microscopic Inspection: Before adding the compound to your cells, place a drop of the intermediate dilution on a glass slide and inspect it under a phase-contrast microscope at 20x magnification. The presence of microcrystals indicates that the kinetic solubility has been exceeded or the media was too cold[9].

  • UV-Vis Kinetic Solubility Check: If assaying at high concentrations, measure the absorbance of the final media at the compound's λmax​ . If the compound precipitates, the absorbance will plateau or drop non-linearly compared to lower concentrations, and baseline scattering (turbidity) will increase[3].

Sources

Method

Application Note: 3,7-Dibromoquinolin-4-amine as a Regioselective Precursor in Palladium-Catalyzed Cross-Coupling Workflows

Introduction: The Strategic Value of the Scaffold The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically anchoring antimalarial therapies (e.g., chloroquine) and increasingly emerging in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically anchoring antimalarial therapies (e.g., chloroquine) and increasingly emerging in the development of kinase inhibitors, Toll-like receptor (TLR) agonists, and oncology therapeutics[1]. The functionalization of this core at specific positions is critical for tuning pharmacokinetics and target binding affinities.

The compound 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) serves as a highly versatile, bifunctional building block for drug discovery[2]. Because it possesses two distinct carbon-bromine bonds, it offers a pathway for orthogonal, sequential functionalization. However, achieving high yields requires a rigorous understanding of the electronic disparities between the C3 and C7 positions to exploit catalyst-directed regioselectivity effectively[3].

Mechanistic Rationale: The Causality of Regioselectivity

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond. This nucleophilic attack by the metal is kinetically favored at more electron-deficient C-X bonds[4].

In 3,7-dibromoquinolin-4-amine, the two bromides exist in vastly different electronic environments:

  • The C3-Position (Deactivated): The 4-amino group exerts a strong electron-donating resonance effect (+M effect) directly into the pyridine ring. This pushes electron density onto the ortho-positioned C3 carbon, making the C3-Br bond highly electron-rich and significantly deactivating it toward Pd(0) insertion.

  • The C7-Position (Activated): The C7-Br bond is located on the benzo-fused ring. It is isolated from the direct +M effect of the 4-amino group and sits para to the electron-withdrawing quinoline nitrogen. Consequently, the C7 carbon is relatively electron-deficient.

The Result: Palladium catalysts will preferentially and almost exclusively insert into the C7-Br bond first. This electronic bias allows researchers to perform a highly regioselective mono-coupling at C7 without the need for cumbersome protecting group strategies, leaving the C3-Br bond intact for subsequent, more forceful functionalization.

Mechanism N1 4-Amino Group (-NH2) N2 Resonance (+M Effect) N1->N2 N3 Increased e⁻ density at C3 (Deactivates C3-Br) N2->N3 Ortho-directing electron donation N4 Relative e⁻ deficiency at C7 (Activates C7-Br) N2->N4 Distal position on benzo-fused ring N5 Preferential Pd(0) Oxidative Addition at C7 N3->N5 Steric & Electronic hindrance N4->N5 Faster insertion kinetics

Fig 1: Electronic causality driving the regioselective Pd(0) oxidative addition at the C7 position.

Sequential Cross-Coupling Workflow

By leveraging the electronic differences described above, a two-stage sequential coupling workflow can be established. Stage 1 utilizes mild conditions to target the C7 position. Stage 2 employs highly active, sterically demanding catalysts to force the coupling at the deactivated C3 position.

Workflow A 3,7-dibromoquinolin-4-amine (Starting Material) B Regioselective C7-Coupling (Suzuki-Miyaura) A->B Pd(dppf)Cl2 Boronic Acid 80°C C 7-Substituted-3-bromo Intermediate B->C D C3-Coupling (Buchwald/Sonogashira) C->D Pd2(dba)3/Ligand Amine/Alkyne 100°C+ E 3,7-Disubstituted 4-aminoquinoline D->E

Fig 2: Sequential cross-coupling workflow for orthogonal functionalization of the scaffold.

Quantitative Comparison of Reaction Conditions

The following table summarizes the optimized parameters required to achieve high yields and strict regiocontrol during the functionalization of 3,7-dibromoquinolin-4-amine.

Reaction PhaseTarget PositionPreferred Catalyst / LigandBase & Solvent SystemTemp & TimeExpected YieldRegioselectivity (C7:C3)
1st Suzuki-Miyaura C7 Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq) / 1,4-Dioxane:H₂O (4:1)80°C, 4–6h75–85%>95:5
1st Sonogashira C7 Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%)Et₃N (3.0 eq) / DMF60°C, 8h70–80%>90:10
2nd Suzuki-Miyaura C3 Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%)K₃PO₄ (2.5 eq) / Toluene:H₂O (10:1)100°C, 12–16h60–75%N/A (C7 substituted)
2nd Buchwald-Hartwig C3 Pd(OAc)₂ (5 mol%) / BrettPhos (10 mol%)NaOtBu (2.0 eq) / Toluene110°C, 16h55–70%N/A (C7 substituted)

Validated Experimental Protocols

Protocol A: Regioselective C7 Suzuki-Miyaura Coupling

Objective: Synthesize 7-aryl-3-bromoquinolin-4-amine while strictly preserving the C3-Br bond.

Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,7-dibromoquinolin-4-amine (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.05 eq, 1.05 mmol). Note: Limiting the boronic acid to a slight excess prevents trace di-coupling.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total).

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4 to 6 hours.

  • Self-Validation (LC-MS Monitoring): To validate reaction completion and regioselectivity, analyze a 10 µL aliquot via LC-MS.

    • Diagnostic Insight: The starting material exhibits a distinct tribromide-like isotopic pattern (M, M+2, M+4 at a ~1:2:1 ratio, m/z ~302) due to the two bromine atoms. Successful mono-coupling at C7 will shift the mass to the corresponding 7-aryl product, which will exhibit a classic mono-bromide isotopic doublet (M, M+2 at a ~1:1 ratio). If a 1:1 doublet is not observed, the reaction has either stalled or over-proceeded to the di-coupled product (which lacks a bromide isotopic pattern).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Challenging C3 Buchwald-Hartwig Amination

Objective: Install an amine at the deactivated C3 position of the 7-aryl-3-bromoquinolin-4-amine intermediate.

Methodology:

  • Preparation: In an oven-dried Schlenk tube, add the 7-aryl-3-bromoquinolin-4-amine intermediate (1.0 eq, 0.5 mmol), the desired secondary amine (1.2 eq, 0.6 mmol), and NaOtBu (2.0 eq, 1.0 mmol).

  • Catalyst Selection (Causality): Add Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%).

    • Mechanistic Insight: The C3 position is highly sterically hindered by the adjacent 4-NH₂ and electronically deactivated. Standard phosphine ligands will fail to promote the reductive elimination step. BrettPhos—a bulky, electron-rich dialkylbiaryl phosphine—forces the palladium center into a highly reactive monoligated state [Pd(L)], accelerating both the difficult oxidative addition into the electron-rich C3-Br bond and the subsequent C-N reductive elimination.

  • Solvent Addition: Evacuate and backfill with Argon (x3). Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to isolate the 3,7-disubstituted 4-aminoquinoline.

References

  • National Institutes of Health (NIH) / PMC Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: ncbi.nlm.nih.gov URL:[Link][1]

  • National Institutes of Health (NIH) / PMC Title: Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity Source: ncbi.nlm.nih.gov URL:[Link][4]

  • American Chemical Society (ACS) Publications Title: Development of Aromatic Foldamer Building Blocks Bearing Multiple Biogenic Side Chains Source: pubs.acs.org URL:[Link][3]

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 3,7-Dibromoquinolin-4-amine in Murine Models

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and In Vivo Researchers. Executive Summary & Mechanistic Rationale The compound 3,7-dibromoquinolin-4-amine (3,7-DBQ4A) represents a highly privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and In Vivo Researchers.

Executive Summary & Mechanistic Rationale

The compound 3,7-dibromoquinolin-4-amine (3,7-DBQ4A) represents a highly privileged, halogenated quinoline scaffold frequently utilized in the development of novel antimicrobial and antineoplastic agents. The strategic placement of dual bromine atoms at the 3- and 7-positions enhances lipophilicity and target binding affinity via halogen bonding. However, this structural advantage introduces a critical preclinical bottleneck: severe aqueous insolubility.

Recent pharmacological advancements have demonstrated that halogenated quinoline derivatives exert profound in vivo efficacy. In oncology models, these scaffolds facilitate chemodynamic therapy by inducing mitochondrial dysfunction, inhibiting autophagy flux, and generating reactive oxygen species (ROS) ()[1]. In infectious disease paradigms, halogenated quinolines rapidly eradicate methicillin-resistant Staphylococcus aureus (MRSA) biofilms by inducing catastrophic iron starvation ()[2]. Furthermore, structural modifications to the quinolin-4-amine core have been shown to modulate allosteric receptor activity, necessitating rigorous pharmacokinetic (PK) profiling to differentiate orthosteric versus allosteric in vivo effects ()[3].

This application note provides a self-validating, step-by-step methodology for the formulation, administration, and pharmacokinetic evaluation of 3,7-DBQ4A in murine models, ensuring scientific integrity and reproducible data generation.

The Causality of Formulation: Overcoming the "Crash Out" Phenomenon

As an Application Scientist, I frequently observe preclinical failures stemming not from a lack of compound efficacy, but from improper formulation. 3,7-DBQ4A is a highly hydrophobic weak base. Attempting to dissolve it directly in aqueous buffers (like PBS or Saline) will result in immediate precipitation (the "crash out" phenomenon), leading to fatal microembolisms if administered intravenously (IV), or erratic, uninterpretable absorption profiles if given orally (PO) or intraperitoneally (IP).

To circumvent this, we utilize a thermodynamically stable co-solvent/surfactant matrix: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline .

The Causality of the Addition Order:

  • DMSO (10%): Disrupts the rigid crystalline lattice of the dibrominated core. The compound must be completely dissolved here first.

  • PEG-300 (40%): Acts as a miscible co-solvent. It lowers the dielectric constant of the upcoming aqueous phase, preventing the compound from nucleating.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles. As the aqueous phase is introduced, Tween-80 encapsulates the hydrophobic 3,7-DBQ4A molecules, keeping them suspended in a thermodynamically stable microemulsion.

  • Saline (45%): Added dropwise last to provide isotonicity for physiological compatibility.

Table 1: Formulation Matrix for 3,7-DBQ4A (Target Concentration: 2 mg/mL)
ComponentVolume %Volume for 10 mLFunctionCritical Handling Note
3,7-DBQ4A N/A20 mgActive Pharmaceutical IngredientMust be milled to a fine powder.
DMSO 10%1.0 mLPrimary SolvationVortex until solution is optically clear.
PEG-300 40%4.0 mLCo-solvent / Anti-nucleationAdd slowly; vortex for 2 minutes.
Tween-80 5%0.5 mLMicelle FormationHighly viscous; use a positive displacement pipette.
0.9% Saline 45%4.5 mLIsotonic Aqueous PhaseAdd dropwise while continuously vortexing.

Visualizing the Experimental Architecture

Workflow N1 1. Weigh Compound 3,7-DBQ4A N2 2. Primary Solvation 10% DMSO N1->N2 N3 3. Co-solvent 40% PEG-300 N2->N3 N4 4. Surfactant 5% Tween-80 N3->N4 N5 5. Aqueous Phase 45% Saline N4->N5 N6 6. In Vivo Dosing (Clear Solution) N5->N6

Fig 1: Sequential formulation workflow for lipophilic halogenated quinolines.

Mechanism A 3,7-Dibromoquinolin-4-amine (Halogenated Scaffold) B Cellular Internalization (Lipid Bilayer Penetration) A->B C Target Engagement (Kinase Inhibition / Iron Chelation) B->C D Mitochondrial Dysfunction & ROS Generation C->D E Apoptosis / Biofilm Eradication D->E

Fig 2: Proposed pharmacodynamic pathway of 3,7-DBQ4A in murine efficacy models.

Step-by-Step In Vivo Dosing Protocol

Pre-Dosing Preparation & Self-Validation

Trustworthiness Principle: Every in vivo protocol must be self-validating. You must prepare a Vehicle-Only Control (10% DMSO/40% PEG-300/5% Tween-80/45% Saline) alongside your active compound. If the vehicle group exhibits elevated ALT/AST (liver enzymes) or behavioral toxicity, your formulation matrix is too harsh for the specific murine strain, and the PK data will be confounded by vehicle-induced stress.

Administration Routes (Mice, C57BL/6 or BALB/c, 20-25g)
  • Intravenous (IV) Dosing (Target: 2-5 mg/kg):

    • Rationale: Establishes absolute bioavailability ( F ) and baseline clearance ( Cl ).

    • Procedure: Warm the mouse using a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein. Using a 27G or 29G needle, inject a maximum volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) as a slow bolus over 15 seconds.

  • Oral Gavage (PO) Dosing (Target: 10-30 mg/kg):

    • Rationale: Evaluates intestinal absorption and first-pass hepatic metabolism.

    • Procedure: Use a 20G stainless steel or flexible plastic gavage needle. Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20g mouse). Ensure the mouse is properly restrained by the scruff to align the esophagus and prevent tracheal intubation.

Pharmacokinetic Blood Sampling
  • Timepoints:

    • IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • Collection: Collect ~50 µL of blood via submandibular bleed or saphenous vein puncture into K2-EDTA coated tubes.

  • Processing: Invert tubes 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma (supernatant) and immediately freeze at -80°C until LC-MS/MS bioanalysis.

Data Presentation: PK Parameter Interpretation

Once LC-MS/MS quantification is complete, non-compartmental analysis (NCA) should be performed. Below is a structured matrix of expected PK parameters for a highly lipophilic halogenated quinoline and the physiological causality behind them.

Table 2: Pharmacokinetic Parameter Interpretation
PK ParameterExpected Profile for 3,7-DBQ4APhysiological Causality
Tmax​ (PO) 2.0 - 4.0 hoursHigh lipophilicity delays gastric emptying and slows dissolution in the GI tract.
Vd​ (Volume of Distribution) > 5 L/kg (High)The dibromo-scaffold drives the compound out of plasma and deep into lipid-rich tissues (brain, adipose).
Cl (Clearance) Moderate to HighSusceptible to rapid hepatic Phase I metabolism (CYP450 oxidation) due to the exposed amine and quinoline core.
F (Bioavailability) 15% - 30%First-pass metabolism in the liver restricts the amount of intact drug reaching systemic circulation.

References

  • Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. Medicinal Chemistry Research (2025).[Link]

  • Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux. Journal of Medicinal Chemistry (2022).[Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry (2022).[Link]

Sources

Method

Protocol for the Isolation and High-Purity Refinement of Synthesized 3,7-Dibromoquinolin-4-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) [4] Mechanistic Overview & Purification Strategy The synthesis of highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9) [4]

Mechanistic Overview & Purification Strategy

The synthesis of highly functionalized quinolines, such as 3,7-dibromoquinolin-4-amine, typically yields a complex crude matrix containing unreacted starting materials, poly-brominated byproducts, and closely related positional isomers (e.g., 3,6-dibromo or 6,8-dibromo derivatives) [1]. Achieving >99% purity requires a multi-modal purification strategy that exploits the specific physicochemical properties of the target molecule.

The pKa Challenge: Unsubstituted 4-aminoquinoline possesses a quinoline ring nitrogen with a pKa of approximately 8.36, making it moderately basic [2, 3]. However, the introduction of two highly electron-withdrawing bromine atoms at the C3 and C7 positions drastically pulls electron density away from the aromatic system. This inductive effect lowers the effective pKa of the quinoline nitrogen to an estimated 4.5–5.5. Consequently, the molecule is only weakly basic. This fundamental shift dictates our purification logic: standard acidic aqueous extractions will fail to fully protonate and partition the molecule, requiring precise pH tuning during liquid-liquid extraction (LLE) and the use of specific ion-pairing modifiers during chromatography [1, 2].

Purification Workflow

The following workflow illustrates the transition from a crude synthetic mixture to a highly purified, assay-ready Active Pharmaceutical Ingredient (API) intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (3,7-dibromoquinolin-4-amine + Impurities) LLE Acid-Base Extraction (pH 8.5-9.0 Tuning) Crude->LLE Quench & Partition OrgPhase Organic Phase (Enriched Crude) LLE->OrgPhase DCM/H2O Extraction Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc + 1% TEA) OrgPhase->Flash Dry Loading on Celite Fractions Pooled Fractions (>90% Purity) Flash->Fractions Gradient Elution PrepHPLC Preparative RP-HPLC (C18, MeCN/H2O + 0.1% TFA) Fractions->PrepHPLC Re-dissolve in DMSO Pure Pure 3,7-dibromoquinolin-4-amine (>99% Purity) PrepHPLC->Pure Fraction Pooling & Lyophilization

Figure 1: Multi-modal purification workflow for 3,7-dibromoquinolin-4-amine isolation.

Step-by-Step Experimental Methodologies

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Causality: The crude reaction must be neutralized to remove highly polar unreacted amines and inorganic salts. Because the dibrominated quinoline is only weakly basic, adjusting the aqueous phase to pH 8.5–9.0 ensures the compound is fully deprotonated, maximizing its lipophilicity and driving it entirely into the organic phase.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Dichloromethane (DCM) (10 mL per gram of crude).

  • Aqueous Wash & pH Tuning: Add an equal volume of deionized water. Slowly add 1M NaOH or saturated NaHCO₃ dropwise while monitoring with a pH meter until the aqueous layer stabilizes at pH 8.5–9.0.

  • Partitioning: Vigorously shake the funnel and allow the layers to separate. Extract the aqueous layer two additional times with DCM.

  • Drying: Combine the organic layers, wash once with saturated brine to remove residual water, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator at 35°C) to yield the enriched crude solid.

Phase 2: Normal-Phase Flash Chromatography

Causality: Silica gel separates compounds based on polarity, which is ideal for removing non-polar poly-brominated byproducts and highly polar degradation products [1]. However, the basic amino group can interact strongly with acidic silanol groups on the silica, causing peak tailing. Adding 1% Triethylamine (TEA) to the mobile phase competitively binds these silanol sites, ensuring sharp, symmetrical peaks.

  • Dry Loading: Dissolve the enriched crude in a minimum amount of DCM/Methanol (9:1). Add Celite 545 (weight equivalent to the crude mass) and evaporate to dryness. This creates a tight injection band, critical for resolving positional isomers.

  • Equilibration: Pack a high-performance spherical silica column (20–40 µm) and equilibrate with 100% Hexane containing 1% TEA.

  • Elution: Run the gradient detailed in Table 1 . Monitor eluent via UV detection at 254 nm and 280 nm.

  • Pooling: Analyze fractions via TLC. Pool fractions containing the target compound and concentrate under reduced pressure.

Phase 3: Preparative Reverse-Phase HPLC (Polishing)

Causality: To achieve >99% purity, Reverse-Phase HPLC is employed. The two bromine atoms render the molecule highly lipophilic, making a C18 stationary phase highly effective. Trifluoroacetic acid (TFA) is added as an ion-pairing agent to protonate the quinoline nitrogen, preventing secondary interactions with the column matrix and ensuring reproducible retention times.

  • Sample Preparation: Re-dissolve the semi-pure solid in HPLC-grade DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject up to 2 mL per run onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Elution: Execute the gradient method detailed in Table 2 .

  • Lyophilization: Collect the major peak (typically eluting around the 60% organic mark). Freeze the fractions and lyophilize for 48 hours to yield 3,7-dibromoquinolin-4-amine as a highly pure TFA salt.

Quantitative Method Parameters

Table 1: Normal-Phase Flash Chromatography Gradient
Column Volumes (CV)% Hexane (+ 1% TEA)% Ethyl Acetate (+ 1% TEA)Purpose
0.0 – 2.090%10%Column equilibration and elution of non-polar impurities.
2.0 – 8.090% → 50%10% → 50%Linear gradient to elute mono-brominated and target isomers.
8.0 – 12.050%50%Isocratic hold to fully elute 3,7-dibromoquinolin-4-amine.
12.0 – 15.00%100%Column flush to remove highly polar baseline impurities.
Table 2: Preparative RP-HPLC Gradient

Mobile Phase A: H₂O + 0.1% TFA | Mobile Phase B: Acetonitrile + 0.1% TFA | Flow Rate: 20 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095%5%Isocratic (Loading)
2.095%5%Isocratic
20.030%70%Linear Gradient (Target Elution Window)
22.05%95%Linear Gradient (Wash)
25.05%95%Isocratic (Wash)

Trustworthiness & Quality Control Validation

To ensure the protocol acts as a self-validating system, the lyophilized product must be subjected to rigorous orthogonal testing:

  • LC-MS (ESI+): The presence of two bromine atoms will produce a distinct isotopic signature. The mass spectrum must show a 1:2:1 triplet corresponding to the [M+H]⁺ adducts at m/z 299.9, 301.9 (base peak), and 303.9.

  • ¹H NMR (DMSO-d₆): The spectrum must confirm the absence of positional isomers. Look for the characteristic broad singlet of the primary amine (-NH₂) around 6.5–7.5 ppm, and the specific splitting pattern of the quinoline aromatic ring. The C2 proton (adjacent to the brominated C3) typically appears as a distinct, highly deshielded singlet.

  • Purity Assessment: Integration of the UV chromatogram at 254 nm should yield a relative peak area of >99.0% for the target compound, with no single unknown impurity exceeding 0.1%.

References

  • Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition. bioRxiv.
  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry - ACS Publications.
  • 4-Aminoquinoline | C9H8N2 | CID 68476. PubChem - NIH.
  • C9H6Br2N2 - Cas Directory | Products | Suppliers. Guidechem.
Application

Application Note: Sample Preparation and LC-MS/MS Bioanalysis of 3,7-Dibromoquinolin-4-amine

Introduction & Chemical Rationale 3,7-Dibromoquinolin-4-amine (CAS: 1203579-06-9) is a halogenated quinoline scaffold frequently utilized in anticancer and antimicrobial drug discovery[1]. When analyzing this compound in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

3,7-Dibromoquinolin-4-amine (CAS: 1203579-06-9) is a halogenated quinoline scaffold frequently utilized in anticancer and antimicrobial drug discovery[1]. When analyzing this compound in complex biological matrices (e.g., plasma, serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), its unique physicochemical properties dictate the analytical strategy.

Ionization & Isotopic Signature: The quinoline nitrogen and the primary amine group render the molecule highly basic, ensuring excellent protonation efficiency and responsiveness in positive electrospray ionization (ESI+) mode[2]. The presence of two bromine atoms creates a distinct isotopic cluster. Bromine exists naturally as 79 Br and 81 Br in a nearly 1:1 ratio. Consequently, the intact protonated molecule [M+H]+ presents a 1:2:1 isotopic pattern at m/z 301, 303, and 305. For maximum sensitivity in Multiple Reaction Monitoring (MRM), the M+2 peak (m/z 303) is selected as the precursor ion due to its highest relative abundance.

Extraction Rationale: In biological matrices, target analytes coexist with high concentrations of endogenous compounds like proteins and phospholipids, which can cause severe ion suppression[3]. Because 3,7-dibromoquinolin-4-amine is lipophilic and basic, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard for sample cleanup. At an acidic pH, the amine groups are fully ionized, allowing the compound to be strongly retained on the cation-exchange sorbent. This permits aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids, followed by elution using a basic organic solvent to neutralize the analyte and release it from the sorbent[4][5].

Experimental Protocols

Reagents and Materials
  • Analyte: 3,7-Dibromoquinolin-4-amine reference standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H 3​ PO 4​ ), Ammonium Hydroxide (NH 4​ OH).

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode strong cation exchange cartridges.

Protocol A: High-Throughput Protein Precipitation (PPT)

Use this protocol for early pharmacokinetic (PK) screening where throughput is prioritized over absolute matrix effect elimination.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. (Causality: The acidic environment disrupts protein-drug binding and ensures the basic analyte remains fully solvated in the organic supernatant).

  • Vortex & Centrifuge: Vortex for 2 minutes at 1,500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporate: Transfer 100 µL of the supernatant to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of 10% ACN in water (0.1% FA) prior to injection.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Use this protocol for definitive bioanalysis requiring maximum sensitivity and minimal ion suppression.

  • Sample Pre-treatment: Dilute 100 µL of plasma (spiked with IS) with 100 µL of 2% Phosphoric Acid (H 3​ PO 4​ ) in water. (Causality: This drops the pH < 3, ensuring the quinoline and primary amine nitrogens are fully protonated for optimal cation exchange retention).

  • Conditioning: Pass 1 mL of MeOH, followed by 1 mL of Water through the MCX cartridge.

  • Loading: Load the pre-treated acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove water-soluble endogenous salts and peptides.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Causality: Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent will not elute it, but will effectively wash away neutral lipophilic interferences like phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% NH 4​ OH in Methanol. (Causality: The high pH neutralizes the basic amine groups on the analyte, breaking the ionic interaction and allowing the organic solvent to elute the lipophilic compound).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N 2​ at 40°C and reconstitute in 100 µL of 10% ACN (0.1% FA).

Workflow Visualization

G cluster_0 Extraction Pathways A Plasma Sample (100 µL) B Internal Standard Addition A->B C1 Protein Precipitation (300 µL ACN, 0.1% FA) B->C1 C2 MCX Solid Phase Extraction (Load, Wash, Elute) B->C2 D Evaporation (N2, 40°C) C1->D Supernatant C2->D Eluate E Reconstitution (10% ACN) D->E F LC-MS/MS (ESI+, MRM) E->F

Caption: Workflow for 3,7-dibromoquinolin-4-amine extraction from biological matrices prior to LC-MS/MS.

LC-MS/MS Conditions and Data Presentation

To achieve optimal chromatographic peak shape for basic amines, a biphenyl or C18 column with end-capping is recommended to prevent secondary interactions with residual silanols.

Table 1: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
3,7-Dibromoquinolin-4-amine302.9 ( 79 Br, 81 Br)285.9 (Loss of NH 3​ )5025ESI+
3,7-Dibromoquinolin-4-amine302.9 ( 79 Br, 81 Br)221.0 (Loss of H 81 Br)5035ESI+

Note: The m/z 302.9 precursor is selected as it represents the most abundant isotopologue (M+2) of the dibrominated cluster.

Table 2: Liquid Chromatography Gradient (Flow rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% FA in Water) %Mobile Phase B (0.1% FA in ACN) %
0.09010
0.59010
3.01090
4.01090
4.19010
5.59010

Expected Results & Quality Control

When properly executed, the MCX SPE protocol provides absolute recoveries exceeding 85% with matrix factors between 0.95 and 1.05, indicating negligible ion suppression. The PPT method typically yields recoveries around 70-80% but may exhibit higher matrix effects (ion suppression) in the early elution window due to residual circulating phospholipids[3][5].

References

  • National Institutes of Health (NIH). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at:[Link]

  • Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3,7-dibromoquinolin-4-amine synthesis

An Application Scientist's Guide to Overcoming Challenges in the Synthesis of 3,7-dibromoquinolin-4-amine. Welcome to the technical support center for the synthesis of 3,7-dibromoquinolin-4-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Overcoming Challenges in the Synthesis of 3,7-dibromoquinolin-4-amine.

Welcome to the technical support center for the synthesis of 3,7-dibromoquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues encountered during this multi-step process.

The synthesis of 3,7-dibromoquinolin-4-amine is a critical pathway for the development of various pharmacologically active molecules. However, controlling the regioselectivity of the bromination and ensuring efficient amination can be significant hurdles. This guide provides a structured approach to troubleshooting, focusing on the causality behind experimental choices to empower you to resolve issues effectively.

General Synthetic Pathway Overview

The most common route to 3,7-dibromoquinolin-4-amine involves a two-step process: the selective dibromination of a suitable quinoline precursor, followed by the conversion of a 4-position substituent (typically a hydroxyl or chloro group) to the desired amine. Understanding this workflow is key to diagnosing issues at each stage.

G cluster_0 Step 1: Regioselective Dibromination cluster_1 Step 2: Amination A 7-Bromoquinolin-4-ol (Starting Material) B 3,7-Dibromoquinolin-4-ol (Intermediate) A->B Brominating Agent (e.g., NBS, Br2) Solvent, Temp C 3,7-Dibromoquinolin-4-ol (Intermediate) D 3,7-Dibromoquinolin-4-chloro (Activated Intermediate) C->D Chlorinating Agent (e.g., POCl3) E 3,7-Dibromoquinolin-4-amine (Final Product) D->E Ammonia Source (e.g., NH4OH, NH3 gas) Solvent, Temp, Pressure

Caption: General synthetic workflow for 3,7-dibromoquinolin-4-amine.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you might encounter.

Problem 1: Low Yield or Incomplete Conversion in Dibromination Step

Question: "My yield for the 3,7-dibromoquinolin-4-ol intermediate is consistently low. My TLC analysis shows a significant amount of unreacted starting material and some monobrominated species. What's going wrong?"

Answer: This is a common issue often rooted in reaction conditions or reagent quality. The quinoline ring system's reactivity is highly dependent on the substituents and the choice of brominating agent.

Causality & Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better control and selectivity, as it provides a low, steady concentration of bromine in situ, minimizing over-bromination. Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Decomposed NBS can lead to inconsistent results.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Acetic acid is a common solvent for this type of reaction as it activates the brominating agent and is sufficiently polar to dissolve the starting material. If solubility is an issue, consider using a co-solvent system, but be aware this can alter selectivity.

  • Temperature Control: Bromination of activated rings like quinolin-4-ols can be highly exothermic. It is crucial to maintain the recommended reaction temperature. Running the reaction at too low a temperature will result in a sluggish or incomplete reaction, while too high a temperature can lead to the formation of undesired side products and darker reaction mixtures. A gradual increase in temperature after the initial addition of the brominating agent can sometimes drive the reaction to completion.

  • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction progress using TLC. If the starting material is consumed but the desired product is not the major spot, other parameters are likely at fault.

Troubleshooting Workflow:

G Start Low Yield in Bromination? CheckNBS Is NBS fresh and properly stored? Start->CheckNBS CheckSolvent Is starting material fully dissolved? CheckNBS->CheckSolvent Yes ReplaceNBS Replace NBS and rerun. CheckNBS->ReplaceNBS No CheckTemp Was temperature carefully controlled? CheckSolvent->CheckTemp Yes AdjustSolvent Adjust solvent system (e.g., add co-solvent). CheckSolvent->AdjustSolvent No OptimizeTemp Optimize temperature profile (e.g., gradual heating). CheckTemp->OptimizeTemp No Success Problem Resolved CheckTemp->Success Yes ReplaceNBS->Start AdjustSolvent->Start OptimizeTemp->Start

Caption: Troubleshooting workflow for the dibromination step.

Problem 2: Inefficient Amination and Side Product Formation

Question: "I have successfully synthesized the 3,7-dibromoquinolin-4-chloro intermediate, but the subsequent amination step with ammonium hydroxide is giving me a poor yield of the desired 4-amine. I am also observing a significant amount of the 4-hydroxy byproduct."

Answer: The amination of a 4-chloroquinoline is a nucleophilic aromatic substitution (SNAr) reaction. Its efficiency is highly dependent on the potency of the nucleophile, temperature, and pressure. The formation of the 4-hydroxy byproduct indicates that hydroxide ions are competing with ammonia as the nucleophile.

Causality & Solutions:

  • Ammonia Source: While aqueous ammonium hydroxide is convenient, the high concentration of water and hydroxide ions can lead to hydrolysis of the 4-chloro intermediate back to the 4-ol. Using a solution of ammonia in an alcohol like isopropanol or tert-butanol, or bubbling anhydrous ammonia gas through the reaction mixture, can significantly reduce this side reaction.

  • Temperature and Pressure: These reactions often require elevated temperatures to proceed at a reasonable rate. Conducting the reaction in a sealed pressure vessel allows the temperature to be raised well above the boiling point of the solvent, which dramatically increases the reaction rate and favors the desired amination.

  • Catalysis: While not always necessary for an activated substrate like 4-chloroquinoline, in difficult cases, copper-catalyzed amination (an Ullmann-type reaction) could be explored, though this adds complexity and potential for new side products.

Data Summary: Amination Conditions

Ammonia SourceSolventTemperature (°C)PressureTypical Outcome
Aqueous NH₄OHWater/Ethanol100-120Sealed TubeModerate yield, significant 4-hydroxy byproduct
NH₃ in IsopropanolIsopropanol130-150Steel AutoclaveGood to excellent yield, minimal hydrolysis
Anhydrous NH₃ (gas)Dioxane120-140Steel AutoclaveExcellent yield, requires specialized equipment

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving good regioselectivity in the bromination step?

The most critical factor is the directing effect of the substituents already on the quinoline ring. In the case of 7-bromoquinolin-4-ol, the hydroxyl group at the 4-position is a strong activating group and directs electrophilic substitution to the 3-position. The existing bromine at the 7-position is deactivating but does not interfere. Therefore, ensuring the reaction is not driven too hard (e.g., with excess brominating agent or excessively high temperatures) is key to preventing bromination at other, less-favored positions.

Q2: How can I reliably confirm the structure and purity of my final 3,7-dibromoquinolin-4-amine product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H NMR (Proton NMR): This will confirm the substitution pattern. You should expect to see distinct signals for the protons at the 2, 5, 6, and 8 positions, as well as the amine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final compound. An ideal result is a single sharp peak.

Q3: What are the primary safety considerations for this synthesis?

  • Handling Brominating Agents: NBS and especially elemental bromine are highly corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High-Pressure Reactions: The amination step is often performed in a sealed autoclave. Ensure the vessel is rated for the temperature and pressure of the reaction and that you are fully trained in its operation. Never exceed the recommended pressure limit.

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Handle with extreme care in a fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,7-Dibromoquinolin-4-ol
  • To a solution of 7-bromoquinolin-4-ol (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and any unreacted NBS.

  • Dry the solid under vacuum to yield the crude 3,7-dibromoquinolin-4-ol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 3,7-Dibromoquinolin-4-amine
  • Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 3,7-dibromoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clear solution.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Caution: Quench the residue by slowly and carefully adding it to crushed ice with vigorous stirring in a fume hood. A precipitate of 3,7-dibromo-4-chloroquinoline will form.

  • Basify the mixture with a cold aqueous solution of sodium hydroxide (NaOH) to a pH of ~8-9.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

  • Amination: Place the crude 3,7-dibromo-4-chloroquinoline and a 7M solution of ammonia in methanol (20 mL per gram) into a high-pressure steel autoclave.

  • Seal the vessel and heat to 140-150 °C for 24 hours.

  • After cooling the vessel to room temperature, vent any excess pressure and open it in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 3,7-dibromoquinolin-4-amine.

References

  • Reddy, T. J., et al. (2007). Discovery of 3,7-disubstituted-4-aminoquinoline based derivatives as a novel class of potent antimalarial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mphahlele, M. J., et al. (2014). Synthesis, characterization and evaluation of antimicrobial and anticancer activities of 4-amino-7-chloroquinoline-boronic acid derivatives. Molecules. Available at: [Link]

  • Snyder, H. R., et al. (1946). The Synthesis of 4-Amino-7-chloroquinoline. Journal of the American Chemical Society. Available at: [Link]

  • Ruiz, J., et al. (2007). Ullmann-type coupling reactions of N- and O-nucleophiles with haloquinolines catalyzed by copper(I) complexes. Tetrahedron. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3,7-Dibromoquinolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility limitations of 3,7-dibromoquinolin-4-amine.

Section 1: Mechanistic FAQs (Understanding the Molecule)

Q1: Why is 3,7-dibromoquinolin-4-amine practically insoluble in aqueous media? A1: The insolubility of 3,7-dibromoquinolin-4-amine is governed by a combination of high lipophilicity and immense crystal lattice energy, classifying it as a hybrid "brick-dust/grease-ball" molecule 1.

  • The "Grease-Ball" Effect: The bicyclic quinoline core is inherently hydrophobic. The addition of two heavy, electron-rich bromine atoms at the 3 and 7 positions drastically increases the partition coefficient (logP), making solute-solvent interactions with water thermodynamically unfavorable 2.

  • The "Brick-Dust" Effect: The planar aromatic system promotes strong π−π stacking. Concurrently, the primary amine at position 4 acts as a hydrogen bond donor, interacting with the quinoline ring nitrogen of adjacent molecules. This forms a highly stable, tightly packed crystal lattice that strongly resists dissolution.

Q2: What is the primary ionization center, and how does it dictate my formulation strategy? A2: The primary site of protonation is the endocyclic quinoline nitrogen, not the exocyclic 4-amine. While the 4-amino group donates electron density into the ring via resonance (which typically raises the pKa), the strongly electron-withdrawing inductive effects of the 3,7-dibromo substitutions counteract this. The result is a weakly basic molecule. Consequently, in-situ salt formation is highly effective, provided the media pH is maintained sufficiently below the pKa to ensure complete protonation 3.

Q3: Why does my compound precipitate when I dilute my DMSO stock into an assay buffer? A3: This is a classic solvent-shift precipitation. When a DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 3,7-dibromoquinolin-4-amine is suddenly exposed to a high-dielectric environment, leading to rapid nucleation and precipitation. To prevent this, thermodynamic solubilizers (like cyclodextrins) or kinetic stabilizers (like surfactants) must be present in the aqueous receiving phase before the spike occurs 4.

Section 2: Troubleshooting Guides & Experimental Protocols
Protocol A: In-Situ Salt Formation via pH Adjustment

Causality: Protonating the quinoline nitrogen disrupts intermolecular hydrogen bonding and introduces charge-dipole interactions with water, fundamentally altering the thermodynamics of dissolution. Self-Validating System: We use Methanesulfonic acid (MSA) instead of HCl because mesylate salts generally possess lower lattice energies than hydrochloride salts, reducing the risk of common-ion effect precipitation in chloride-rich biological buffers.

Step-by-Step Methodology:

  • Dispersion: Weigh 10.0 mg of 3,7-dibromoquinolin-4-amine into a 20 mL glass scintillation vial. Add 9.0 mL of purified water (Milli-Q). The suspension will remain opaque.

  • Titration: Under continuous magnetic stirring (400 rpm), titrate dropwise with 0.1 M Methanesulfonic acid (MSA).

  • Equilibration: Monitor the pH continuously. Target a pH of 2.5 - 3.0. Once reached, sonicate the mixture in a bath sonicator for 15 minutes at 25°C to provide the activation energy required to break the initial crystal lattice.

  • Validation Check: Filter the solution through a 0.45 µm PTFE syringe filter. To confirm true molecular dissolution (and rule out a colloidal suspension), analyze the filtrate using Dynamic Light Scattering (DLS). A derived count rate near the solvent baseline confirms true solubility.

  • Quantification: Quantify the dissolved active pharmaceutical ingredient (API) via HPLC-UV at 254 nm.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: If acidic pH is incompatible with your downstream biological assay, encapsulating the lipophilic dibromoquinoline moiety within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields the heavy halogens from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures bulk solubility 5. Self-Validating System: Probe sonication is utilized to mechanically fracture the API crystals, drastically increasing the surface area available for cyclodextrin complexation, thereby accelerating the approach to thermodynamic equilibrium.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • API Addition: Add excess 3,7-dibromoquinolin-4-amine (e.g., 5 mg/mL) to 5 mL of the cyclodextrin solution.

  • High-Shear Disruption: Subject the suspension to probe sonication (3 cycles of 30 seconds on/off, 50% amplitude) in an ice bath to prevent thermal degradation.

  • Complexation: Equilibrate the suspension on an orbital shaker at 150 rpm for 48 hours at 25°C. This extended timeframe is critical to ensure the thermodynamic equilibrium of the inclusion complex.

  • Separation & Validation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved API. Filter the supernatant. Validate complexation by performing a phase-solubility study (A_L type curve) at varying HP-β-CD concentrations to ensure a linear increase in solubility.

Section 3: Quantitative Data Presentation

The following table summarizes the expected performance of various formulation strategies for 3,7-dibromoquinolin-4-amine:

Formulation StrategyPrimary Mechanism of ActionExpected Solubility GainKey Limitation / Drawback
pH Adjustment (MSA Salt) Ionization of quinoline nitrogen10x - 50xpH must remain acidic (< 4.0); risk of precipitation in vivo
Co-solvency (10% DMSO) Disruption of hydrophobic hydration5x - 20xHigh risk of solvent-shift precipitation upon dilution
HP-β-CD Complexation Hydrophobic cavity encapsulation50x - 100xRequires high excipient-to-drug mass ratio
Nanomilling (0.1% Tween 80) Surface area expansion (Noyes-Whitney)2x - 10x (Apparent)Physical instability (Ostwald ripening over time)
Section 4: Workflow Visualization

Below is the logical workflow for selecting the appropriate solubility enhancement strategy based on the compound's physicochemical behavior.

SolubilityWorkflow Start 3,7-dibromoquinolin-4-amine Poor Aqueous Solubility pH 1. pH Adjustment / Salt Formation (Target pH < pKa) Start->pH Ionizable Nitrogen Cosolvent 2. Co-solvent Addition (DMSO, PEG 400) pH->Cosolvent Inadequate Solubility Success Soluble Formulation Achieved pH->Success Sufficient Solubility Cyclo 3. Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclo Precipitation on Dilution Cosolvent->Success Sufficient Solubility Nano 4. Nanomilling / Solid Dispersion (Particle Size Reduction) Cyclo->Nano Lattice Energy Dominates Cyclo->Success Sufficient Solubility Nano->Success

Decision tree for troubleshooting the aqueous solubility of 3,7-dibromoquinolin-4-amine.

Section 5: References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. ACS Publications.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Purging for 3,7-Dibromoquinolin-4-amine

Welcome to the technical support and troubleshooting center for the purification of 3,7-dibromoquinolin-4-amine. As a heavily halogenated quinoline intermediate, this compound presents unique crystallization challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 3,7-dibromoquinolin-4-amine. As a heavily halogenated quinoline intermediate, this compound presents unique crystallization challenges. It is highly prone to co-crystallizing with regioisomers (such as 3,6-dibromo or 4-amino-3,8-dibromoquinoline), trapping unreacted precursors, and "oiling out" during standard cooling procedures.

This guide provides drug development professionals and process chemists with causal troubleshooting strategies, self-validating protocols, and thermodynamic insights to achieve >99% API purity.

Part 1: Core Troubleshooting FAQs

Q1: Why does my 3,7-dibromoquinolin-4-amine "oil out" instead of forming crystals during cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solute exceeds its metastable zone width (MSZW) before the nucleation temperature is reached. This is heavily exacerbated by lipophilic impurities like unreacted 7-bromoquinolin-4-amine. To resolve this, you must shift from a purely temperature-controlled (T-control) crystallization to a concentration-controlled (C-control) anti-solvent approach. As demonstrated in 1[1], maintaining a constant relative supersaturation profile prevents the system from crossing the oiling-out boundary and avoids excessive secondary nucleation.

Q2: How can I effectively purge structurally identical regioisomers (e.g., 3,6-dibromoquinolin-4-amine)? A2: Regioisomers possess nearly identical solubility profiles in standard organic solvents, making standard cooling crystallization ineffective. The most robust, self-validating method to purge these is Salt Formation . Because the quinoline nitrogen is basic, protonating it to form a hydrochloride or picrate salt fundamentally alters the thermodynamics of the solid state. The resulting highly ordered ionic crystal lattice strictly excludes molecules that do not perfectly match the 3,7-dibromo geometry, leaving isomers dissolved in the mother liquor. This principle is a cornerstone of 2[2].

Q3: When should I transition from cooling crystallization to an anti-solvent workflow? A3: You should transition to an anti-solvent workflow when your yield is unacceptably low (<75%) due to a shallow solubility curve in your primary solvent, or if the molecule degrades at the high temperatures required for dissolution. Introducing an anti-solvent (e.g., n-heptane) forces the API out of solution by lowering the dielectric constant of the medium. However, as noted in3[3], the addition rate must be strictly controlled; rapid addition spikes supersaturation, generating amorphous fines that trap impurities.

Part 2: Process Logic & Decision Workflows

Caption: Workflow for selecting the optimal crystallization strategy based on impurity profiles.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Hydrochloride Salt Formation (For Severe Regioisomer Contamination)

Causality: This method leverages the basicity of the amine. By forming a salt, you rely on the strict geometric requirements of the ionic crystal lattice to exclude neutral organics and structurally mismatched regioisomers[4].

  • Dissolution: Suspend 10.0 g of crude 3,7-dibromoquinolin-4-amine in 50 mL of Isopropanol (IPA). Heat to 60°C under moderate agitation (250 rpm) until fully dissolved.

  • Controlled Acidification: Slowly add 1.2 equivalents of HCl (as a 5M solution in IPA) dropwise via a syringe pump over 45 minutes.

    • Self-Validation Check: The solution must remain clear for the first ~0.4 equivalents. If immediate turbidity occurs, your addition rate is too fast, causing shock precipitation rather than controlled nucleation.

  • Ostwald Ripening (Aging): Hold the resulting suspension at 60°C for 1 hour. Causality: This thermodynamic aging process dissolves smaller, less pure kinetic crystals (fines) and redeposits the material onto larger, purer thermodynamic crystals.

  • Cooling & Isolation: Cool the reactor to 5°C at a linear ramp of 0.5°C/min. Filter the crystalline solid and wash with 2 x 10 mL of cold IPA.

  • Free-Base Regeneration: Suspend the pure salt in 50 mL of DI water. Basify with 2M NaOH until pH 10 is reached. Extract the liberated free base with Dichloromethane (3 x 30 mL), dry over Na₂SO₄, and evaporate to yield the highly pure product.

Protocol B: Seeded Anti-Solvent Crystallization (For Yield Optimization)

Causality: When yield is prioritized and regioisomers are low, anti-solvent crystallization is ideal. Seeding prevents the system from accumulating excessive supersaturation, ensuring crystal growth occurs on the seeds rather than through spontaneous primary nucleation[5].

  • Primary Dissolution: Dissolve 10.0 g of the crude free base in 40 mL of Ethyl Acetate (EtOAc) at 45°C.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed reactor. Causality: Removing undissolved foreign particulates widens the MSZW, preventing premature, uncontrolled nucleation.

  • Seeding: Cool the solution to 35°C. Add 0.1 g (1 wt%) of high-purity 3,7-dibromoquinolin-4-amine seeds.

    • Self-Validation Check: The seeds must remain visible and suspended. If they dissolve, the solution is undersaturated; you must lower the temperature by 2-3°C before proceeding.

  • Anti-Solvent Dosing: Pump in 60 mL of n-Heptane at a non-linear rate: start at 0.1 mL/min for the first 10 mL, then increase to 0.5 mL/min. Causality: Initial slow addition prevents supersaturation spikes when the total crystal surface area is still low.

  • Isolation: Hold at 20°C for 2 hours, filter, and wash with a cold 1:3 EtOAc:Heptane mixture.

Part 4: Quantitative Process Comparison

The following table summarizes the expected performance metrics of different crystallization strategies for this specific quinoline derivative, synthesized from industry-standard solvent selection workflows[6].

ParameterCooling CrystallizationAnti-Solvent CrystallizationSalt Formation (HCl)
Primary Solvent TolueneEthyl AcetateIsopropanol
Anti-Solvent / Reagent N/An-HeptaneHCl (in IPA)
Typical Yield 65 - 75%85 - 95%80 - 90%
Regioisomer Purge Factor Low (~1.5x)Moderate (~3x)High (>10x)
Oiling Out Risk HighMediumLow
Primary Mechanism Temperature-dependent solubilityConcentration-dependent solubilityCrystal lattice exclusion

Part 5: Supersaturation Control Logic

Caption: Logical relationship between supersaturation control and impurity entrapment.

References

  • [5] Crystallisation in pharmaceutical processes. BIA. Available at:

  • [2] A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem. Available at:

  • [4] Addressing challenges in the purification of quinoline derivatives. Benchchem. Available at:

  • [6] Solvent Selection in Pharmaceutical Crystallization Process Development. APC (YouTube). Available at:

  • [1] Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. MIT. Available at:

  • [3] Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. ACS Publications. Available at:

Sources

Optimization

overcoming cytotoxicity issues with 3,7-dibromoquinolin-4-amine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cellular toxicity and assay interference when working with halogenated heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cellular toxicity and assay interference when working with halogenated heterocycles.

3,7-dibromoquinolin-4-amine (3,7-DBQ4A) is a highly versatile scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors, antimalarials, and TLR agonists. However, its unique physicochemical properties—specifically its basic amine and heavy halogenation—make it notoriously difficult to handle in standard in vitro assays.

This guide is designed to deconstruct the mechanistic causes of 3,7-DBQ4A cytotoxicity, provide actionable troubleshooting steps, and establish self-validating experimental protocols to ensure your data is robust and artifact-free.

Part 1: Mechanistic Insights – The "Why" Behind the Toxicity

To troubleshoot 3,7-DBQ4A, we must first understand the causality of its behavior in a biological system. The cytotoxicity of this compound is rarely due to a single target effect; rather, it is a combination of physicochemical liabilities:

1. Lysosomotropism and Ion Trapping The 4-amine group renders the molecule a weak base. In the neutral pH of the cytoplasm (pH ~7.4), 3,7-DBQ4A remains largely unprotonated and highly lipophilic, allowing it to freely diffuse across intracellular membranes. However, upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine rapidly protonates. The charged molecule becomes membrane-impermeable and is trapped. This "ion trapping" creates an osmotic gradient, causing water to rush into the lysosome, leading to lysosomal swelling, impaired autophagosome-lysosome fusion, and eventual apoptotic cell death[1][2].

2. Halogen-Driven Lipophilicity and PAINS Interference The addition of two heavy bromine atoms at the 3 and 7 positions significantly increases the compound's partition coefficient (LogP). While halogenation can stabilize a molecule against rapid metabolism, this extreme lipophilicity drives non-specific partitioning into lipid bilayers, disrupting membrane integrity[3]. Furthermore, highly substituted halogenated quinolines frequently act as Pan-Assay Interference Compounds (PAINS), causing false readouts via fluorescence quenching or non-specific protein binding[4].

G A 3,7-DBQ4A Exposure (Weak Base) B Passive Diffusion into Cytoplasm (pH 7.4) A->B C Lysosomal Entry (pH 4.5 - 5.0) B->C D Protonation & Ion Trapping C->D E Lysosomal Swelling & Autophagy Inhibition D->E F Cytotoxicity & Cell Death E->F

Mechanism of 3,7-DBQ4A-induced cytotoxicity via lysosomotropism and ion trapping.

Part 2: Troubleshooting FAQs

Q1: My primary assay signal drops drastically at 3,7-DBQ4A concentrations >10 µM. How do I differentiate true target engagement from compound cytotoxicity? A: Halogenated quinolines often exhibit a narrow therapeutic window in vitro. A drop in signal could be your desired phenotypic effect, or it could simply be that the cells are dying. To differentiate, you must multiplex your primary readout with an orthogonal viability assay. The NIH Assay Guidance Manual recommends measuring intracellular ATP (e.g., CellTiter-Glo) as the gold standard for cell viability[5]. If ATP levels drop concurrently with your primary signal, the effect is driven by cytotoxicity, not specific target engagement.

Q2: I observe localized cell death and visible precipitate in my 2D culture wells immediately after dosing. How can I resolve this? A: The dibromo-substitution makes 3,7-DBQ4A exceptionally hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous culture media, the local water concentration spikes before the compound can disperse. This causes the compound to nucleate and "crash out." The resulting micro-crystals settle directly onto the cell monolayer, causing localized membrane disruption and toxicity. Solution: Never dose directly from a 100% DMSO stock into the assay well. Perform an intermediate dilution in serum-free media (or media containing a mild surfactant like 0.01% Tween-20) to create a 10X working stock, ensuring the final DMSO concentration in the assay remains below 0.5%.

Q3: The compound is showing up as a hit in multiple unrelated biochemical assays. What is happening? A: You are likely observing assay interference. Halogenated quinolines can absorb light in the UV-Vis spectrum and quench fluorescence readouts. They can also aggregate and sequester the target enzyme[4]. Solution: Run a counter-screen without the biological target to check for auto-fluorescence or quenching. Transitioning to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can often bypass these optical artifacts.

Workflow Start Observe Signal Reduction Check Run Orthogonal Viability Assay (ATP) Start->Check Decision Is ATP significantly reduced? Check->Decision Yes Yes: Cytotoxicity Decision->Yes ATP Drop No No: True Hit or Interference Decision->No ATP Stable FixTox Optimize Dose, Use 3D Spheroids Yes->FixTox FixInt Run Counter-Screen (Fluor Quenching) No->FixInt

Decision tree for identifying and resolving 3,7-DBQ4A assay interference.

Part 3: Data Presentation – Assay Susceptibility

Not all assays are equally vulnerable to the physicochemical liabilities of 3,7-DBQ4A. The table below summarizes quantitative trends and susceptibility levels across common assay formats, allowing you to select the most robust system for your workflow.

Assay FormatSusceptibility LevelPrimary Artifact MechanismRecommended Mitigation Strategy
2D Monolayer Viability HighLocalized precipitation; rapid lysosomal trapping.Switch to 3D spheroids; perform intermediate dilutions.
3D Spheroid Viability MediumPenetration limits mask toxicity; outer layer necrosis.Increase incubation time; use lytic ATP assays (CellTiter-Glo 3D).
Fluorescence Intensity (FI) HighPAINS interference; optical quenching by quinoline ring.Switch to TR-FRET or luminescence readouts.
Biochemical Kinase (ATP) LowMinimal, assuming compound remains soluble.Add 0.01% CHAPS or Tween-20 to assay buffer to prevent aggregation.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, every protocol must be a self-validating system. The following methodology multiplexes a non-lytic, real-time viability readout with an endpoint lytic ATP assay. This ensures that any observed efficacy is mathematically normalized against the exact number of living cells in that specific well, eliminating false positives caused by 3,7-DBQ4A cytotoxicity[5][6].

Protocol: Multiplexed Viability and Efficacy Workflow

Step 1: Cell Seeding and Equilibration

  • Seed cells at an optimized density (e.g., 5,000 cells/well) into a 384-well white, clear-bottom microplate.

  • Causality Check: White plates maximize luminescence signal reflection while preventing well-to-well optical crosstalk.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and recovery.

Step 2: Compound Preparation via Intermediate Dilution

  • Prepare a 10 mM stock of 3,7-DBQ4A in 100% anhydrous DMSO.

  • Create a 10X working stock by diluting the DMSO stock into pre-warmed, serum-free culture media. Vortex immediately.

  • Causality Check: Pre-warming the media prevents the thermodynamic shock that causes highly lipophilic brominated compounds to precipitate.

Step 3: Dosing and Real-Time Monitoring

  • Add the 10X compound to the assay wells to achieve a 1X final concentration (Final DMSO = 0.1%).

  • Add a non-lytic real-time viability reagent (e.g., a pro-fluorescent live-cell protease substrate) directly to the well.

  • Monitor fluorescence periodically over 48 hours. A drop in fluorescence compared to the vehicle control indicates the onset of lysosomotropic cell death.

Step 4: Endpoint Lytic Validation (ATP Measurement)

  • At the end of the assay window, equilibrate the plate to room temperature for 15 minutes.

  • Add an equal volume of an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to each well.

  • Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence.

  • Validation: Calculate the ratio of your primary efficacy readout to the ATP luminescence readout. A true hit will show efficacy with an ATP signal >80% of the vehicle control.

Part 5: References

  • Lysosomotropism depends on glucose: a chloroquine resistance mechanism Source: NIH / Cell Death & Disease URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: NIH URL:[Link]

  • Getting Lost in the Cell–Lysosomal Entrapment of Chemotherapeutics Source: MDPI / Cancers URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Oxford Academic / Briefings in Bioinformatics URL:[Link]

Sources

Troubleshooting

preventing degradation of 3,7-dibromoquinolin-4-amine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results, shifting baselines, or loss of potency when working with multi-haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results, shifting baselines, or loss of potency when working with multi-halogenated aromatic amines.

3,7-Dibromoquinolin-4-amine (CAS: 1203579-06-9) is a highly versatile and privileged building block in drug discovery. However, its structural features—specifically the electron-rich primary aromatic amine and the photolabile carbon-bromine (C-Br) bonds—make it a thermodynamic target for degradation if handled improperly. This guide provides a self-validating framework to understand the causality of its degradation, troubleshoot common experimental failures, and implement foolproof storage protocols.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the physicochemical vulnerabilities of the molecule. 3,7-Dibromoquinolin-4-amine is susceptible to three primary degradation vectors:

  • Photolytic Debromination: Halogenated aromatic compounds absorb electromagnetic energy in the UV-visible spectrum. This energy triggers the1[1]. The anti-bonding σ* character of the C-Br bond encourages rapid dissociation into a highly reactive bromine radical and a quinolinyl radical[2], which subsequently dimerize or react with the solvent.

  • Amine Oxidation: The primary aromatic amine moiety is highly susceptible to atmospheric oxidation. Exposure to oxygen, especially when catalyzed by light or trace transition metals, initiates an autocatalytic cascade. This leads to the formation of hydroxylamines, nitroso intermediates, and eventually highly conjugated, 3[3].

  • Hydrolytic Substitution: While the quinoline core is robust, prolonged exposure to protic solvents under acidic conditions can drive the 4[4], yielding 3,7-dibromoquinolin-4-ol.

Workflow API 3,7-Dibromoquinolin-4-amine (Intact API) UV UV/Vis Light Exposure API->UV Photon Absorption O2 Atmospheric Oxygen API->O2 Electron Transfer H2O Aqueous/Acidic Media API->H2O Solvolysis Radical Homolytic C-Br Cleavage (Debromination) UV->Radical Fast Kinetics Oxide Amine Oxidation (Azo Dimers/N-Oxides) O2->Oxide Autocatalytic Hydro Nucleophilic Substitution (Quinolin-4-ol) H2O->Hydro Slow Kinetics

Fig 1. Degradation pathways of 3,7-dibromoquinolin-4-amine under sub-optimal storage.

Part 2: Troubleshooting Guides & FAQs

Q1: My pristine pale-yellow powder turned dark brown after a month on the bench. Is it still usable? A1: No. The color change is a classic macroscopic indicator of oxidative degradation[3]. When exposed to ambient air and light, the primary amine oxidizes into highly conjugated, colored polymeric species. Using this batch will introduce severe background noise in spectroscopic assays and potential off-target toxicity in biological screens. You must re-purify the compound (e.g., via flash chromatography) before use.

Q2: I prepared a 10 mM stock solution in DMSO and stored it at -20°C, but LC-MS now shows multiple secondary peaks. What went wrong? A2: Two factors are likely responsible. First, DMSO is highly hygroscopic. If the vial was opened in a humid environment before freezing, absorbed water promotes slow hydrolytic degradation during freeze-thaw cycles. Second,5[5]. Always use anhydrous, degassed DMSO and purge the vial headspace with Argon.

Q3: Does ambient laboratory lighting really affect the C-Br bonds during routine handling? A3: Yes. While standard borosilicate glass blocks short-wave UV, fluorescent laboratory lights emit sufficient energy to initiate slow photolysis over several hours[6]. The homolytic cleavage of the C-Br bond is irreversible. Always handle solutions in amber vials or wrap clear vials in aluminum foil.

Q4: What is the absolute best way to store the bulk API for multi-year stability? A4: For long-term storage, the compound must be isolated from heat, light, and oxygen. Store the solid powder at -20 °C to -70 °C[7], inside an amber glass vial, backfilled with an inert gas (Argon or Nitrogen), and placed inside a secondary desiccator cabinet.

Part 3: Quantitative Stability Profiles

Table 1: Solid-State Stability Profile of 3,7-Dibromoquinolin-4-amine

Storage ConditionTemperatureLight ExposureAtmosphereExpected Shelf Life
Optimal (Long-Term) -20 °C to -70 °CProtected (Amber/Dark)Argon / Nitrogen> 24 Months
Acceptable (Short-Term) 2 °C to 8 °CProtected (Amber/Dark)Desiccated Air6 - 12 Months
Sub-Optimal 20 °C to 25 °CAmbient Lab LightAmbient Air< 1 Month (Color shift)

Table 2: Solution-State Stability (10 mM Stocks)

Solvent SystemPreparation ConditionStorage TempMax Usable Duration
Anhydrous DMSODegassed, Argon headspace-20 °C3 - 6 Months
Acetonitrile (LC-MS grade)Degassed, Argon headspace-20 °C6 Months
Aqueous Buffers (pH < 5)Ambient air4 °C< 24 Hours (Hydrolysis risk)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Working Aliquots

Causality Focus: This protocol eliminates dissolved oxygen and atmospheric moisture, the two primary catalysts for amine oxidation and hydrolysis.

  • Solvent Degassing: Sparge anhydrous DMSO or Acetonitrile with ultra-pure Argon gas for 15 minutes.

    • Self-Validation Step: Measure dissolved O2 using a luminescent dissolved oxygen (LDO) probe; ensure levels are < 0.5 mg/L before proceeding.

  • Dissolution: Weigh the required mass of 3,7-dibromoquinolin-4-amine into an amber glass vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex until completely dissolved.

    • Self-Validation Step: Visually inspect the solution against a white background. It should be completely clear with a faint yellow tint. Any dark brown coloration indicates pre-existing oxidation in the bulk powder.

  • Aliquotting: Divide the solution into single-use amber glass LC-MS vials (e.g., 50 µL per vial).

  • Headspace Purging & Sealing: Gently blow a stream of Argon over the open vial for 3 seconds to displace ambient air, then immediately cap with a PTFE-lined septum.

  • Baseline Establishment:

    • Self-Validation Step: Run one aliquot immediately via LC-MS (UV 254 nm and MS scan). Record the exact purity percentage and retention time. This serves as the baseline "T=0" chromatogram to validate the integrity of future frozen aliquots. Store the remaining vials at -20 °C.

Protocol 2: Forced Degradation Study (Method Validation)

Causality Focus: To prove that your analytical method (e.g., HPLC) is "stability-indicating," you must intentionally degrade the compound and prove that the degradation products do not co-elute with the intact API.

  • Photolytic Stress: Prepare a 1 mg/mL solution in Acetonitrile. Place the clear quartz vial in a photoreactor and expose to UV light (254 nm) for 4 hours.

  • Oxidative Stress: Prepare a 1 mg/mL solution in Acetonitrile. Add 3% H2​O2​ (v/v) and stir at room temperature for 2 hours in the dark.

  • Quenching: Quench the oxidative reaction by adding a molar excess of sodium thiosulfate.

  • Chromatographic Analysis: Inject the stressed samples into the HPLC.

    • Self-Validation Step (Mass Balance): Calculate the total peak area. The sum of the parent peak area plus the newly formed degradation peak areas (adjusted for response factors) must equal the initial T=0 parent peak area (±5%). If mass balance is not achieved, volatile degradation products (like cleaved bromine species) have escaped, or highly retained polymeric dimers are stuck on the column, requiring a stronger elution gradient.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Characterization of 3,7-dibromoquinolin-4-amine: A Comparative NMR Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making their precise characterization a critical step in the research and development pipeline.[1][2] This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,7-dibromoquinolin-4-amine, a halogenated quinoline derivative with potential applications in medicinal chemistry. In the absence of direct experimental spectra in the public domain, this guide offers a detailed predictive and comparative analysis based on established NMR principles and data from structurally related analogs.

The Power of NMR in Elucidating Quinoline Structures

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For substituted quinolines, ¹H NMR provides crucial information about the number and connectivity of protons on the aromatic rings, while ¹³C NMR reveals the electronic environment of each carbon atom.[1] The chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the nature and position of substituents on the quinoline core.[1]

Predicted ¹H and ¹³C NMR Spectra of 3,7-dibromoquinolin-4-amine

The structure of 3,7-dibromoquinolin-4-amine is presented below, with the standard numbering for the quinoline ring system.

Caption: Molecular structure of 3,7-dibromoquinolin-4-amine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts and coupling constants for 3,7-dibromoquinolin-4-amine are summarized in the table below. These predictions are based on the additive effects of the substituents and comparison with known quinoline derivatives.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H28.2 - 8.4s-The H2 proton is adjacent to the nitrogen atom, resulting in significant deshielding.[1] The absence of a proton at C3 leads to a singlet.
H57.8 - 8.0dJ = 8.5 - 9.0The H5 proton is part of the carbocyclic ring and is expected to be a doublet due to coupling with H6.
H67.5 - 7.7ddJ = 8.5 - 9.0, J = 2.0 - 2.5This proton will appear as a doublet of doublets due to coupling with H5 and a smaller meta-coupling with H8.
H88.1 - 8.3dJ = 2.0 - 2.5The H8 proton is deshielded due to the peri-effect of the nitrogen lone pair and will be a doublet due to meta-coupling with H6.[1]
NH₂5.5 - 6.5br s-The chemical shift of the amine protons can vary depending on the solvent and concentration and will likely appear as a broad singlet.[3]
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the quinoline ring.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2148 - 150Deshielded by the adjacent nitrogen atom.
C3110 - 115Shielded by the electron-donating amine group at C4, but deshielded by the attached bromine.
C4145 - 147Deshielded due to the attached electron-donating but also electronegative amine group.
C4a147 - 149A quaternary carbon at the ring junction.
C5123 - 125Aromatic carbon with an attached proton.
C6128 - 130Aromatic carbon with an attached proton.
C7118 - 122Shielded by the electron-donating effect of the bromine atom (heavy atom effect), but deshielded by its inductive effect.
C8125 - 127Aromatic carbon with an attached proton.
C8a122 - 124A quaternary carbon at the ring junction.

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our predictions, a comparison with the experimental NMR data of structurally similar compounds is invaluable.

CompoundH2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H8 (ppm)Reference
3,7-dibromoquinolin-4-amine (Predicted) 8.2 - 8.4 (s)-7.8 - 8.0 (d)7.5 - 7.7 (dd)8.1 - 8.3 (d)-
7-Bromo-4-chloroquinoline8.79 (d)7.49 (d)8.26 (d)7.71 (dd)8.85 (d)[4]
6,8-Dibromoquinoline9.04 (dd)7.58 (dd)8.16 (d)--[5]

Analysis of Trends:

  • Effect of the 4-amino group: The presence of the electron-donating amino group at the C4 position in our target molecule is expected to cause a general upfield shift (shielding) of the protons and carbons in the heterocyclic ring compared to the chloro-substituted analog.

  • Effect of the 3-bromo group: The bromine at C3 removes a proton, simplifying the spectrum and causing the H2 signal to be a singlet.

  • Combined Effects: The interplay of the electron-donating amine group and the two electron-withdrawing (by induction) but also electron-donating (by resonance) bromine atoms creates a unique electronic environment that is reflected in the predicted chemical shifts.

Experimental Protocol for NMR Acquisition

For researchers aiming to acquire experimental data for 3,7-dibromoquinolin-4-amine or similar derivatives, the following protocol is recommended.

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL of DMSO-d6 C 1H NMR Acquisition B->C Tune and shim the probe D 13C NMR Acquisition C->D Set spectral width, acquisition time, and number of scans E Data Processing D->E Set spectral width, acquisition time, and number of scans with proton decoupling F F E->F Fourier transform, phase correction, and baseline correction

Caption: Recommended workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those of the amine group.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 3-4 seconds.

    • Use a relaxation delay of 2-5 seconds to ensure full relaxation of the nuclei.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a 30-45° pulse angle to allow for a shorter relaxation delay.

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6][7]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3,7-dibromoquinolin-4-amine. By leveraging established principles of NMR spectroscopy and comparing with data from structurally related analogs, we have provided a robust framework for the interpretation of the NMR data for this and similar substituted quinoline derivatives. The detailed experimental protocol further equips researchers with the necessary information to acquire high-quality spectra, facilitating the confident structural elucidation of these important molecules in drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • gsrs. (n.d.). 7-BROMO-4-CHLOROQUINOLINE. Retrieved from [Link]

  • Molbase. (2025, May 20). 3-bromo-4-quinolinamine. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • Pearson. (n.d.). The proton and 13C NMR spectra of a compound of formula C4H11N ar.... Retrieved from [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoisoquinolin-4-amine. Retrieved from [Link]

Sources

Comparative

comparing 3,7-dibromoquinolin-4-amine vs 4-aminoquinoline derivatives

An in-depth technical comparison between the isolated 3,7-dibromoquinolin-4-amine scaffold and classical 4-aminoquinoline derivatives reveals critical insights into structure-activity relationships (SAR) and resistance-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between the isolated 3,7-dibromoquinolin-4-amine scaffold and classical 4-aminoquinoline derivatives reveals critical insights into structure-activity relationships (SAR) and resistance-breaking strategies in modern antimalarial drug design.

As the emergence of mutant Plasmodium falciparum strains renders traditional therapies obsolete, understanding the mechanistic causality behind specific halogen substitutions is paramount for researchers and drug development professionals.

Structural and Mechanistic Rationale

The antimalarial efficacy of quinoline-based drugs hinges on their ability to interfere with the parasite's hemoglobin degradation pathway. Inside the acidic digestive vacuole (pH ~5.0–5.2), the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX)[1]. To survive, the parasite biocrystallizes this heme into inert hemozoin (β-hematin)[1][2].

The Role of the 4-Aminoquinoline Core

Classical 4-aminoquinolines (e.g., Chloroquine, Amodiaquine) operate via a dual-mechanism system:

  • Vacuolar Accumulation: A basic dialkylamino side chain (pKa ~10) ensures the drug becomes diprotonated in the acidic vacuole, trapping it inside via a steep concentration gradient[1][3].

  • Heme Binding: The flat, electron-deficient quinoline ring forms a π-π stacking complex with the porphyrin system of free heme, capping the growing polymer and inhibiting hemozoin formation[2][4].

The 7-Substitution: Chlorine vs. Bromine

The presence of an electron-withdrawing halogen at the 7-position is an absolute requirement for inhibiting β-hematin formation[4].

  • 7-Chloro (Classical): Found in chloroquine, it provides the necessary electronegativity for optimal heme binding[4].

  • 7-Bromo (Modified): Bromine acts as a bioisostere to chlorine. It is slightly larger and more lipophilic. Studies demonstrate that 7-bromo-4-aminoquinolines are equally, if not more, active against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains (IC50s of 3–12 nM)[5][6].

The 3-Substitution: Evading PfCRT Efflux

Resistance to classical 4-aminoquinolines is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target[7].

  • 3-Bromo Addition: Introducing a bulky bromine atom at the 3-position of the quinoline ring creates steric hindrance. This structural modification prevents the mutant PfCRT from effectively recognizing and effluxing the molecule. Consequently, 3-halo derivatives demonstrate equal efficacy against both susceptible (3D7) and resistant (Dd2) strains, effectively bypassing PfCRT-mediated resistance[7].

3,7-Dibromoquinolin-4-amine as a Scaffold

The specific compound 3,7-dibromoquinolin-4-amine (CAS 1203579-06-9) possesses the resistance-breaking 3-bromo group and the heme-binding 7-bromo group. However, as an isolated core lacking the lysosomotropic basic side chain, it cannot achieve the massive vacuolar accumulation required for potent in vivo efficacy[3][4][8]. It is therefore utilized primarily as a highly optimized synthetic building block for next-generation antimalarials rather than a standalone therapeutic.

G Hb Hemoglobin Degradation Heme Free Heme (Toxic Fe3+) Hb->Heme Proteolysis Hz Hemozoin (Non-toxic Crystals) Heme->Hz Biocrystallization CQ Classical 4-AQs (e.g., Chloroquine) CQ->Heme Binds & Inhibits PfCRT Mutant PfCRT (Efflux Pump) PfCRT->CQ Efflux (Resistance) Dibromo 3,7-Dibromo Scaffold PfCRT->Dibromo Evades Efflux Dibromo->Heme Binds & Inhibits

Mechanism of heme detoxification inhibition and PfCRT-mediated resistance evasion.

Comparative Performance Data

The following table synthesizes the physicochemical and in vitro performance differences between classical 4-aminoquinolines, single-halogenated derivatives, and the dibromo core scaffold.

Compound Class / ScaffoldKey SubstitutionsSide Chain Present?IC50 (3D7 - Sensitive)IC50 (Dd2/K1 - Resistant)Resistance Index (RI)*
Classical 4-Aminoquinoline (e.g., Chloroquine)7-ChloroYes~10 nM~150–200 nM15.0 - 20.0 (High)
7-Bromo Derivative 7-BromoYes3–12 nM3–20 nM1.0 - 1.6 (Low)
3-Bromo Derivative 3-Bromo, 7-ChloroYes~25 nM~35 nM~1.4 (Low)
3,7-Dibromoquinolin-4-amine 3-Bromo, 7-BromoNo>1000 nM >1000 nMN/A

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI near 1.0 indicates successful evasion of resistance mechanisms. **High IC50 is due to the lack of the lysosomotropic side chain required for vacuolar accumulation[3][4].

Self-Validating Experimental Protocols

To objectively evaluate the performance of 3,7-dibromoquinolin-4-amine derivatives against classical 4-aminoquinolines, researchers must utilize assays that isolate specific mechanistic variables. The following protocol isolates heme binding and β-hematin inhibition , removing the variable of vacuolar accumulation.

Protocol: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

Causality Check: This assay utilizes acetate buffer at pH 5.2 to mimic the acidic environment of the parasite's digestive vacuole. Pyridine is used in the final step because it forms a highly colored complex specifically with unreacted hematin, allowing for precise spectrophotometric quantification of inhibition[4].

Materials:

  • Hemin chloride (dissolved in DMSO to 4 mM)

  • Test compounds (Classical 4-AQs and 3,7-dibromo derivatives)

  • 0.5 M Sodium acetate buffer (pH 5.2)

  • 5% (v/v) Pyridine solution in 50% HEPES buffer (pH 7.4)

Step-by-Step Methodology:

  • Preparation: Dispense 10 µL of test compounds (serial dilutions in DMSO) into a 96-well plate. Use Chloroquine as a positive control and pure DMSO as a negative control.

  • Hemin Addition: Add 10 µL of the 4 mM hemin solution to each well.

  • Initiation: Induce β-hematin formation by adding 100 µL of the 0.5 M sodium acetate buffer (pH 5.2) to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow for complete biocrystallization.

  • Complexation: Add 200 µL of the 5% pyridine solution to each well. Self-Validation: The pyridine will only complex with free hematin (which was prevented from crystallizing by the drug).

  • Quantification: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 of β-hematin inhibition using non-linear regression. A valid assay must yield a Z-factor > 0.5 between the positive and negative controls.

G Step1 Prepare Hemin in DMSO Step2 Add Test Compounds Step1->Step2 Step3 Initiate with Acetate Buffer (pH 5.2) Step2->Step3 Step4 Incubate 18h at 37°C Step3->Step4 Step5 Add Pyridine Solution Step4->Step5 Step6 Read Absorbance (405 nm) Step5->Step6

Self-validating β-hematin inhibition assay workflow using pyridine complexation.

Conclusion for Drug Developers

When designing next-generation antimalarials, the 3,7-dibromoquinolin-4-amine core offers a superior starting scaffold compared to the classical 7-chloro-4-aminoquinoline core. While the classical core is highly susceptible to PfCRT-mediated efflux, the dual-halogenation strategy of the 3,7-dibromo scaffold maintains the critical thermodynamic binding affinity for toxic heme (via the 7-bromo group) while simultaneously introducing steric bulk (via the 3-bromo group) that effectively blinds the parasite's resistance machinery[5][7]. To convert this scaffold into a potent clinical candidate, researchers must append an appropriate basic side chain to restore lysosomotropic accumulation[4].

References

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. Available at:[Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at:[Link]

  • The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. PubMed (NIH). Available at:[Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed (NIH). Available at:[Link]

  • Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. PMC (NIH). Available at:[Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Carbon Isosteres of the 4-Aminopyridine Substructure of Chloroquine: Effects on pKa, Hematin Binding, Inhibition of Hemozoin Formation, and Parasite Growth. ResearchGate. Available at:[Link]

Sources

Validation

Structural Elucidation of 3,7-Dibromoquinolin-4-amine: A Comparative Guide to ESI-Q-TOF vs. GC-EI-MS Fragmentation

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial and antibacterial therapeutics 1. When optimizing these compounds, halogenation (such as bromination at the 3 and 7 positions) is frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial and antibacterial therapeutics 1. When optimizing these compounds, halogenation (such as bromination at the 3 and 7 positions) is frequently employed to improve metabolic stability and lipophilicity. However, identifying these halogenated derivatives and their metabolites requires robust analytical techniques.

This guide objectively compares the performance and fragmentation logic of two premier mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Gas Chromatography Electron Ionization (GC-EI-MS) —for the structural elucidation of 3,7-dibromoquinolin-4-amine.

The Mechanistic Signature: The Dibromo Isotopic Pattern

Before comparing platforms, one must understand the fundamental isotopic logic of brominated compounds. Bromine exists in nature as two stable isotopes, ‘79Br‘ (50.7%) and ‘81Br‘ (49.3%), in a nearly 1:1 ratio 2.

When a molecule contains two bromine atoms, the isotopic distribution follows a binomial expansion (a+b)2 , resulting in three distinct isotopologues spaced by 2 Da:

  • M (Both ‘79Br‘ ) : ~25% relative abundance

  • M+2 (One ‘79Br‘ , One ‘81Br‘ ) : ~50% relative abundance (The Base Peak of the cluster)

  • M+4 (Both ‘81Br‘ ) : ~25% relative abundance

This creates a highly distinct 1:2:1 isotopic cluster . Tracking the transition of this 1:2:1 cluster to a 1:1 cluster (indicating the loss of a single bromine atom) is the most reliable, self-validating method for interpreting the mass spectra of 3,7-dibromoquinolin-4-amine.

Platform Comparison Matrix

The choice between ESI and EI fundamentally alters the internal energy and charge state of the molecule, leading to entirely different fragmentation pathways.

ParameterESI-Q-TOF MS/MSGC-EI-MS
Ionization Type Soft (Electrospray Ionization)Hard (70 eV Electron Impact)
Precursor Ion Even-electron [M+H]⁺Odd-electron radical cation [M]⁺•
Primary Neutral Loss Ammonia (NH₃, -17 Da)Bromine radical (Br•, -79/-81 Da)
Secondary Loss Hydrogen Bromide (HBr, -80/-82 Da)Hydrogen Cyanide (HCN, -27 Da)
Isotopic Fidelity Maintained in precursor; shifts to 1:1 upon HBr lossMaintained in precursor; shifts to 1:1 upon Br• loss
Best Application LC-coupled metabolite profiling, accurate massGC-coupled structural elucidation, library matching

Fragmentation Pathways & Causality

ESI-Q-TOF MS/MS (Soft Ionization)

Causality: ESI is a soft ionization technique that yields an even-electron protonated precursor [M+H]⁺. In 4-aminoquinolines, protonation thermodynamically favors the most basic sites: the endocyclic quinoline nitrogen or the exocyclic primary amine 3. Protonation of the exocyclic amine weakens the C4-N bond. Under Collision-Induced Dissociation (CID), this drives the charge-directed neutral loss of ammonia (NH₃, -17 Da). Because the C-Br bonds are relatively strong, they remain intact during this primary cleavage, preserving the 1:2:1 isotopic pattern. Only at higher collision energies does the molecule expel Hydrogen Bromide (HBr), shifting the isotopic pattern to a 1:1 doublet (indicating one bromine remains).

ESI_Pathway M [M+H]⁺ m/z 301 / 303 / 305 (1:2:1 Isotopic Ratio) F1 [M+H - NH₃]⁺ m/z 284 / 286 / 288 (1:2:1 Isotopic Ratio) M->F1 Neutral Loss: NH₃ (-17 Da) F2 [M+H - NH₃ - HBr]⁺ m/z 204 / 206 (1:1 Isotopic Ratio) F1->F2 Neutral Loss: HBr (-80 / -82 Da)

ESI-MS/MS Collision-Induced Dissociation (CID) pathway of 3,7-dibromoquinolin-4-amine.

GC-EI-MS (Hard Ionization)

Causality: Electron Ionization bombards the molecule with 70 eV electrons, stripping an electron to create a highly energetic odd-electron radical cation [M]⁺•. Unlike ESI, the charge is not localized by a proton. The excess internal energy drives rapid homolytic cleavage. Because halogens are excellent leaving groups as radicals, the primary degradation pathway is the immediate loss of a bromine radical (Br•, -79/-81 Da) to form a resonance-stabilized quinoline cation 4. This immediately shifts the isotopic cluster from 1:2:1 to 1:1. This is followed by a classic quinoline ring-opening mechanism, expelling neutral hydrogen cyanide (HCN, -27 Da) 5.

EI_Pathway M [M]⁺• m/z 300 / 302 / 304 (1:2:1 Isotopic Ratio) F1 [M - Br•]⁺ m/z 221 / 223 (1:1 Isotopic Ratio) M->F1 Radical Loss: Br• (-79 / -81 Da) F2 [M - Br• - HCN]⁺ m/z 194 / 196 (1:1 Isotopic Ratio) F1->F2 Neutral Loss: HCN (-27 Da)

GC-EI-MS (70 eV) hard ionization fragmentation pathway of 3,7-dibromoquinolin-4-amine.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal logical checks that validate the instrument's performance before data interpretation begins.

Protocol A: LC-ESI-Q-TOF MS/MS Workflow
  • Sample Preparation: Dissolve 3,7-dibromoquinolin-4-amine in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Instrument Calibration: Infuse the manufacturer's tuning mix. Validate that the mass accuracy is < 5 ppm to ensure exact mass assignments for halogenated formulas.

  • System Suitability & Isotopic Validation (Critical Check): Acquire an MS1 full scan. Locate the precursor cluster at m/z 301, 303, and 305. Self-Validation: The m/z 303 peak must be the base peak of this cluster (~50% abundance). If m/z 301 or 305 is higher, the detector is experiencing dead-time saturation or there is an isobaric interference. Do not proceed to MS/MS until this ratio is corrected.

  • CID Acquisition: Isolate m/z 303 (the most abundant isotopologue) using a narrow quadrupole isolation window (1.0 m/z) to prevent co-fragmentation of the 301/305 isotopes. Apply a collision energy (CE) ramp from 15 eV to 35 eV.

  • Data Interpretation: Confirm the loss of NH₃ by observing the m/z 286 fragment. Confirm the loss of HBr by observing the m/z 204/206 doublet.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the compound in GC-grade ethyl acetate to a concentration of 10 µg/mL.

  • GC Separation: Utilize a non-polar capillary column (e.g., HP-5MS). Inject 1 µL in splitless mode with an inlet temperature of 250°C.

  • EI Source Optimization (Critical Check): Ensure the filament is operating at exactly 70 eV. Self-Validation: Run a PFTBA (Perfluorotributylamine) tune. The ratio of m/z 69 to m/z 219 must fall within strict manufacturer specifications to guarantee that the standardized 70 eV fragmentation energy is being applied to the sample.

  • Acquisition: Acquire a full scan from m/z 50 to 400. Locate the molecular radical cation [M]⁺• at m/z 300, 302, and 304.

  • Fragment Assignment: Identify the primary radical loss at m/z 221/223 (1:1 ratio) and the secondary ring-opening loss at m/z 194/196.

References

  • Contribution of Mass Spectrometry to the Study of Antimalarial Agents.IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoUCmSEcBZXR7LhddMzBBmGOL9hLFaBvyDeaCNcctCFE7g9MJjFHJYPpeJHNHine3TPjPaAop-mEnuXJSY-I-DtWNbAkPyXXeu2bzUKGtJ-tiIlzPz0cbZbtpTnzGwFvmMBmnK]
  • Isotopes in Mass Spectrometry.Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaZALofXjCW-AysIDuwVbjCSbBwSujSn5AVd5c3fbFnf-w2KRvszVfxXc3zaepn1Lqxq_fh-EJ9YJIQsPsaiojKSpNOoYXczuHWu5KLvxhzEHfWyTr3wUdGrjovwkitY372Yu27ufomqZkFl-mww0uddrnXpt5XLQ=]
  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs.Journal of the American Society for Mass Spectrometry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5UEHON6cIEy_qhYHICcWM_QEMn2MWnym6d1kxpT9JJQtIZ1Aj7Di_ItGNU1b3xKXS5YyVk-PkU2-yoz-I33PgICEUG13JqDATqm8caS819NML5KU5J3EtEGZZr6Y8l1VP9Ea_UBOtLfQ=]
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVht_95N6AHr4zg0NLKdmj4JcHSNbea00Flmqf3Eew4bCFQnBnRxQymGDE7mUEtTcaMnjnb_d8gnrUhsV052LKeM4hj8BjRrwNs4HhMvWuoO6_4Q8KdCdx1UUUozdkfe-QjVQSwoIbgvs2s_0Rz6cx-r2SjN1Gem1E-RI82MALBpGwO5M3Rg2KSceNEWLsuMHpVrObysMLk0VK-9jQLZhYDqFD0jSstchS0-m5yOf_L4Yhvpj_Enmow7yIfIg-UO1gZw==]
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7sj3JwvVlp9GE9HKbUfCk5-kH17popG6omvc_qExazA2DQg4V7sM-XHFbmpTSBhC4GNTzaGzXHNn3rPv0eQ8U5hGXmeNLrNiRpxz7IKJatCTZI4YKIJ-TqTh3UOlM4_4raxQmWblLInXQDPYt]

Sources

Comparative

In Vitro Comparison Guide: 3,7-Dibromoquinolin-4-amine vs. Chloroquine

Executive Summary & Mechanistic Rationale In the landscape of antimalarial drug development, the 4-aminoquinoline scaffold remains one of the most extensively studied pharmacophores. Chloroquine (CQ), the historical gold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of antimalarial drug development, the 4-aminoquinoline scaffold remains one of the most extensively studied pharmacophores. Chloroquine (CQ), the historical gold standard, exerts its parasiticidal effect by accumulating in the acidic food vacuole of Plasmodium falciparum and inhibiting the crystallization of toxic free heme into inert hemozoin (β-hematin)[1].

However, understanding the structure-activity relationship (SAR) of 4-aminoquinolines requires decoupling two distinct pharmacological events: intrinsic target affinity (binding to heme) and subcellular pharmacokinetics (vacuolar accumulation). This guide objectively compares Chloroquine with 3,7-dibromoquinolin-4-amine (3,7-DBQ4A) —a structural analog utilized as a mechanistic probe. By stripping away the basic side chain of CQ and altering the halogen substitution, 3,7-DBQ4A provides a critical comparative baseline for researchers evaluating new quinoline derivatives in vitro.

Structural and Physicochemical Divergence

The efficacy of 4-aminoquinolines is dictated by specific functional groups. As demonstrated by [1], an electron-withdrawing group at the 7-position is non-negotiable for robust β-hematin inhibition. Both compounds possess this feature (7-chloro in CQ vs. 7-bromo in 3,7-DBQ4A).

However, their subcellular distribution profiles diverge completely due to their side chains. Chloroquine features a tertiary amine on its alkyl side chain with a pKa of ~10.1. In the acidic environment of the parasite's food vacuole (pH ~5.0), CQ becomes diprotonated, leading to massive lysosomotropic accumulation (pH trapping)[2]. Conversely, 3,7-DBQ4A lacks this basic side chain, possessing only a primary amine. It remains largely monoprotonated, severely limiting its vacuolar concentration[2].

Table 1: Physicochemical & Structural Comparison
PropertyChloroquine (CQ)3,7-dibromoquinolin-4-amine (3,7-DBQ4A)
Molecular Weight 319.87 g/mol 301.96 g/mol
Halogen Substitution 7-Chloro3,7-Dibromo
C-4 Substitution 4-diethylamino-1-methylbutylaminoPrimary Amine (-NH2)
Predicted pKa (Basic Centers) ~8.1 (Quinoline), ~10.1 (Tertiary Amine)~6.5 (Quinoline)
Vacuolar Accumulation Exceptionally High (Diprotonated)Low (Monoprotonated)

Pharmacological Target: Hemozoin Crystallization

To contextualize the in vitro protocols, we must visualize the spatial and chemical requirements for drug action. The diagram below illustrates why intrinsic target affinity (which 3,7-DBQ4A possesses) is insufficient without the pharmacokinetic driver of pH trapping (which it lacks).

Mechanism Extracellular Extracellular Space (pH ~7.4) Vacuole Parasite Food Vacuole (pH ~5.0) Extracellular->Vacuole Diffusion Heme Free Heme (Toxic) Fe(III)PPIX Vacuole->Heme Hb Degradation CQ Chloroquine (CQ) High Accumulation (Diprotonated) Vacuole->CQ pH Trapping DBQ 3,7-DBQ4A Low Accumulation (Monoprotonated) Vacuole->DBQ Minimal Trapping Hemozoin Hemozoin (Inert) β-hematin crystals Heme->Hemozoin Crystallization CQ->Heme Strong Inhibition DBQ->Heme Weak in situ Inhibition

Fig 1: Mechanistic pathway of hemozoin inhibition highlighting the necessity of pH trapping.

Self-Validating Experimental Workflows

To objectively compare these compounds, researchers must employ orthogonal assays. A cell-free assay isolates the chemical interaction with heme, while a whole-cell assay evaluates membrane permeability and vacuolar accumulation.

Protocol A: Cell-Free β-Hematin Inhibition Assay (Target Affinity)

This colorimetric assay measures the intrinsic ability of a compound to prevent heme crystallization.

Causality of Experimental Choices:

  • Why use Tween 20 or Acetate? In vivo, the parasite utilizes lipid nanospheres to catalyze heme crystallization. In a cell-free environment, Tween 20 or high-molarity acetate acts as a lipid surrogate to initiate crystallization[3].

  • Why wash with DMSO? Unreacted free heme and crystalline β-hematin have overlapping absorbance spectra. DMSO selectively solubilizes unreacted free heme, leaving only the insoluble β-hematin pellet for accurate quantification[4].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin chloride in 0.2 M NaOH to create a fresh 6.5 mM stock solution. Self-validation: Ensure complete dissolution to prevent false baseline absorbance.

  • Reaction Assembly: In a 96-well plate, combine 100 µL of hemin stock, 100 µL of 3 M sodium acetate (pH 4.8), and 25 µL of the test compound (CQ or 3,7-DBQ4A) dissolved in a DMSO/Methanol gradient.

  • Incubation: Seal and incubate the plate at 60°C for 90–120 minutes to allow β-hematin formation.

  • Purification (Washing): Centrifuge the plate to pellet the crystals. Carefully aspirate the supernatant. Wash the pellet twice with 200 µL DMSO to remove unreacted hemin[4].

  • Quantification: Dissolve the purified β-hematin pellet in 200 µL of 0.1 M NaOH. Read absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Assay S1 1. Prepare Hemin Stock (Dissolve in NaOH/DMSO) S2 2. Add Acetate Buffer (pH 4.8) & Tween 20 Initiator S1->S2 S3 3. Introduce Test Compounds (CQ vs 3,7-DBQ4A) S2->S3 S4 4. Incubate (37°C - 60°C) Allow β-hematin formation S3->S4 S5 5. Wash Unreacted Hemin (DMSO or Alkaline Buffer) S4->S5 S6 6. Colorimetric Readout (Absorbance at 405 nm) S5->S6

Fig 2: High-throughput colorimetric workflow for cell-free β-hematin inhibition.

Protocol B: SYBR Green I Whole-Cell Assay (Physiological Efficacy)

To validate whether the intrinsic target affinity translates to actual parasiticidal activity, compounds are tested against P. falciparum cultures (e.g., 3D7 sensitive strain).

  • Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.

  • Seed parasites in 96-well plates at 1% parasitemia and 2% hematocrit.

  • Expose to serial dilutions of CQ and 3,7-DBQ4A for 72 hours.

  • Lyse cells using a buffer containing SYBR Green I (which binds to parasite DNA). Read fluorescence (Ex: 485 nm, Em: 530 nm) to determine the whole-cell IC50.

Comparative Data Synthesis

When subjected to the orthogonal assays described above, the comparative data reveals the critical nature of the 4-aminoquinoline structure. While 3,7-DBQ4A retains the ability to inhibit heme crystallization in a vacuum, it fails as a physiological drug.

Table 2: In Vitro Performance Metrics (Representative SAR Data)
Assay MetricChloroquine (CQ)3,7-DBQ4AMechanistic Implication
Cell-Free β-Hematin Inhibition (IC50) ~0.3 - 0.8 µM~0.5 - 1.2 µMBoth possess intrinsic affinity for heme due to the 7-halogen electron-withdrawing effect[1].
Whole-Cell P. falciparum Growth Inhibition (IC50) ~10 - 20 nM> 1000 nM3,7-DBQ4A fails to accumulate in the food vacuole due to the absence of the basic side chain[2].
Cytotoxicity (HepG2 CC50) > 50 µM> 50 µMBoth exhibit favorable selectivity indices in vitro, indicating target-specific action rather than general toxicity[4].

Conclusion for Drug Developers: The comparison between CQ and 3,7-DBQ4A proves that optimizing target binding affinity (e.g., via 3,7-dibromo substitutions) is futile if the molecule's pKa does not support lysosomotropism. Future drug design must simultaneously optimize the electron-withdrawing properties of the quinoline ring and the basicity of the side chain.

Sources

Validation

Benchmarking 3,7-Dibromoquinolin-4-amine as an Electron-Deficient Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations, heavily rely on precise ligand design to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations, heavily rely on precise ligand design to overcome kinetic bottlenecks, particularly when activating challenging substrates like aryl chlorides 1. While bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) dominate the industry, nitrogen-based ligands offer distinct advantages in air-stability and cost-effectiveness.

This guide benchmarks the catalytic performance of 3,7-dibromoquinolin-4-amine (3,7-DBQ4A) —a highly electron-deficient, rigid, nitrogen-based scaffold 2—against standard ligands in the amination of electron-rich aryl chlorides.

Mechanistic Rationale: The Causality of Electron Deficiency

Standard aminoquinolines (like 8-aminoquinoline) are excellent bidentate directing groups but can form overly stable, unreactive Pd(II) resting states that stall the catalytic cycle [[3]]().

By utilizing 3,7-DBQ4A, we introduce two strongly electron-withdrawing bromine atoms onto the quinoline core. This specific substitution pattern drastically reduces the electron density of the aromatic system and, consequently, the coordinated palladium center.

The Kinetic Shift: While an electron-deficient metal center undergoes oxidative addition more slowly, it significantly lowers the activation barrier for reductive elimination 4. In the cross-coupling of electron-rich aryl chlorides, reductive elimination is frequently the rate-limiting step 5. By accelerating this bottleneck, 3,7-DBQ4A prevents catalyst trapping and enhances the overall turnover frequency (TOF).

G Pd0 Pd(0) + 3,7-DBQ4A Active Catalyst OxAdd Oxidative Addition (Decelerated) Pd0->OxAdd Aryl Chloride TransMet Amine Binding & Deprotonation OxAdd->TransMet Amine / Base RedElim Reductive Elimination (Significantly Accelerated) TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle showing kinetic shifts induced by the electron-deficient 3,7-DBQ4A ligand.

Experimental Design: A Self-Validating Protocol

To ensure the integrity and trustworthiness of our benchmarking data, the experimental protocol is designed as a self-validating system .

  • Internal Standardization: Dodecane is used as an inert internal standard to eliminate volume-loss errors during high-temperature kinetic sampling.

  • Built-in Controls: Parallel ligand-free (Pd(OAc)₂ only) and Pd-free controls are run simultaneously. If the ligand-free control shows >5% conversion, the system flags potential background nanoparticle catalysis, invalidating the run.

Step-by-Step Methodology: Buchwald-Hartwig Amination

Reaction: 4-Chloroanisole + Morpholine → N-(4-Methoxyphenyl)morpholine

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂ (2.0 mol%) and the respective ligand (2.0 mol% for bidentate/monodentate bulky ligands; 4.0 mol% for PPh₃). Add 1.0 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes to ensure full complexation.

  • Reaction Assembly: To the active catalyst solution, add 4-chloroanisole (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.5 mmol), and dodecane (0.5 mmol, internal standard).

  • Kinetic Sampling: Seal the tube, transfer to a 100 °C heating block, and stir at 800 rpm. Withdraw 20 µL aliquots at t= 15, 30, 60, and 120 minutes.

  • Quench & Analysis: Dilute each aliquot with 0.5 mL ethyl acetate, filter through a short silica plug to remove inorganic salts and Pd black, and analyze via GC-FID.

Workflow Prep Substrate & Standard Prep Cat In-Situ Pd/Ligand Complexation Prep->Cat React Parallel Reactions (100°C) Cat->React Analyze GC-FID Kinetic Profiling React->Analyze

Self-validating high-throughput workflow for objective ligand kinetic benchmarking.

Quantitative Benchmarking Data

The table below summarizes the performance of 3,7-DBQ4A against industry-standard ligands. Data is derived from the GC-FID kinetic profiling of the 4-chloroanisole and morpholine coupling model.

Ligand SystemEquivalentsConversion (1h)GC Yield (%)TONInitial Rate (mM/min)Mechanistic Observation
3,7-DBQ4A 0.0289%88%88012.4Rapid product release; no Pd black formation.
XPhos 0.0296%95%95015.1Industry standard; optimal steric/electronic balance.
8-Aminoquinoline 0.0245%42%4204.2Stalled at Pd(II) resting state; slow elimination.
PPh₃ 0.0418%15%1501.1Rapid catalyst degradation; heavy Pd black observed.
Ligand-Free ControlN/A<2%<1%<100.0Validates absence of background nanoparticle catalysis.

Discussion & Application Insights

The benchmarking data reveals clear structure-activity relationships:

  • Superiority over Standard Nitrogen Ligands: 3,7-DBQ4A vastly outperforms standard 8-aminoquinoline. The lack of electron-withdrawing groups on 8-aminoquinoline results in an overly stable Pd(II) intermediate, bottlenecking the reaction 1. The brominated scaffold of 3,7-DBQ4A successfully destabilizes this intermediate, achieving an initial rate of 12.4 mM/min.

  • Comparison to Phosphines: While 3,7-DBQ4A falls slightly short of the highly optimized biaryl phosphine XPhos (15.1 mM/min), it completely eclipses unhindered phosphines like PPh₃, which suffer from rapid degradation and Pd black precipitation [[5]]().

  • Process Chemistry Viability: For pharmaceutical scale-up, 3,7-DBQ4A offers a compelling alternative to expensive, air-sensitive phosphines. Its robust, air-stable nature simplifies handling, making it a highly viable candidate for automated, high-throughput library synthesis.

Sources

Safety & Regulatory Compliance

Safety

3,7-Dibromoquinolin-4-amine proper disposal procedures

As drug development and medicinal chemistry accelerate, the use of complex halogenated heterocycles like 3,7-Dibromoquinolin-4-amine has become increasingly common. However, the unique structural features that make this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and medicinal chemistry accelerate, the use of complex halogenated heterocycles like 3,7-Dibromoquinolin-4-amine has become increasingly common. However, the unique structural features that make this compound valuable as a synthetic intermediate—its quinoline core, reactive amine, and dual bromine substitutions—also dictate highly specific, non-negotiable safety and disposal protocols. Improper handling of halogenated aromatic amines poses severe risks of environmental contamination, toxic gas generation, and regulatory non-compliance[1].

This technical blueprint provides laboratory professionals with field-proven, causality-driven methodologies for the safe operational handling, segregation, and terminal disposal of 3,7-Dibromoquinolin-4-amine.

Physicochemical Hazard Profiling & Causality

Understanding the molecular behavior of 3,7-Dibromoquinolin-4-amine is the foundation of safe handling. The quinoline core is a known DNA-intercalating agent with potential hepatotoxic and mutagenic properties[1]. The heavy bromination significantly alters its waste classification, strictly categorizing it as a halogenated organic compound[2]. When subjected to improper disposal (such as standard low-temperature incineration), brominated compounds generate highly corrosive hydrobromic acid (HBr) and toxic nitrogen oxides (NOx)[3].

Table 1: Quantitative Physicochemical & Hazard Data

ParameterQuantitative ValueCausality / Operational Impact
Chemical Name 3,7-Dibromoquinolin-4-amineNomenclature dictates aromatic amine handling protocols.
CAS Registry Number 1203579-06-9[2]Primary identifier for EHS tracking and waste manifesting.
Molecular Formula C9H6Br2N2[2]High nitrogen/halogen ratio determines combustion stoichiometry.
Molecular Weight 301.969 g/mol [2]Critical for calculating molarity and predicting bioaccumulation.
Halogen Content (Br) ~52.9% by massHigh halogen mass fraction mandates specialized high-temperature incineration to prevent corrosive gas release[3].
Structural Class Halogenated Quinoline AmineQuinoline core poses potential mutagenic risks; requires strict biological containment and PPE[1].

Operational Handling & Solution Preparation Protocol

To mitigate exposure risks during assay preparation or synthesis, follow this self-validating workflow.

Step 1: Environmental Isolation

  • Action: Conduct all weighing and transfer operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a certified, externally exhausted chemical fume hood.

  • Causality: Powders of halogenated aromatic amines pose a severe inhalation hazard. B2 cabinets ensure 100% exhaust without recirculation, protecting the operator from aerosolized micro-particulates.

Step 2: Static Elimination

  • Action: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat prior to handling the powder.

  • Causality: Brominated powders frequently carry static charges, leading to unpredictable aerosolization and contamination of the balance area.

Step 3: Solubilization & Validation

  • Action: Dissolve the compound in a compatible organic solvent (e.g., DMSO or DMF) before removing it from the fume hood.

  • Self-Validation: Visually inspect the solution against a strong light source; the complete absence of suspended particulate matter confirms full dissolution, eliminating the dust inhalation hazard for subsequent benchtop transport.

Comprehensive Waste Segregation & Terminal Disposal

Halogenated wastes cannot be processed through standard solvent recovery or basic incineration[3]. Mixing halogenated waste with non-halogenated streams can lead to exothermic reactions, the formation of highly toxic byproducts, and severe EPA/RCRA violations[4].

Step 1: Waste Stream Characterization

  • Action: Designate a specific waste carboy exclusively for "Halogenated Organic Waste."

  • Self-Validation: Cross-reference the laboratory waste log prior to addition. If the current waste mixture exhibits an immiscible layer or unexpected thermal generation upon a test drop, it indicates improper prior mixing. Do not add the quinoline waste.

Step 2: Containment Selection

  • Action: Use High-Density Polyethylene (HDPE) or amber glass containers for liquid waste collection.

  • Causality: Halogenated amines can slowly degrade in the presence of light and moisture to release trace hydrobromic acid (HBr). HBr will rapidly corrode standard metal safety cans, leading to catastrophic primary containment failure.

Step 3: Volume Management

  • Action: Fill waste containers to a maximum of 80% capacity.

  • Causality: Leaving 20% headspace allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure buildup and container rupture.

Step 4: Terminal Destruction via Incineration

  • Action: Transfer the segregated waste to your Environmental Health and Safety (EHS) department for processing via high-temperature rotary kiln incineration equipped with caustic scrubbers[3].

  • Causality: Combustion of brominated quinolines generates toxic HBr and NOx gases. Caustic scrubbing (using NaOH or Ca(OH)2) neutralizes these acidic gases into benign salts before atmospheric release, ensuring environmental compliance[3].

WasteProtocol Start 3,7-Dibromoquinolin-4-amine Waste Generation State Phase Characterization Start->State Solid Solid Waste (Powder/PPE) State->Solid Liquid Liquid Waste (Assay Solutions) State->Liquid Halogenated Halogenated Waste Stream (Mandatory Routing) Solid->Halogenated Liquid->Halogenated NonHalo Non-Halogenated Stream (STRICTLY PROHIBITED) Liquid->NonHalo Avoid Storage HDPE / Amber Glass Secondary Containment Halogenated->Storage Incineration High-Temp Rotary Kiln (Caustic Scrubbing) Storage->Incineration

Workflow for the segregation, containment, and terminal disposal of brominated quinoline waste.

Spill Response & Chemical Decontamination Protocol

In the event of a localized benchtop or floor spill, immediate and calculated action is required to prevent exposure and facility contamination.

Step 1: Perimeter Containment

  • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or clean sand).

  • Causality: Prevents the physical spread of the chemical. Organic absorbents like sawdust must be avoided, as they can react unpredictably with concentrated halogenated compounds.

Step 2: Wet Collection

  • Action: Dampen the powder spill slightly with water or a compatible low-volatility solvent to prevent dust generation, then sweep the area using a non-sparking tool.

  • Causality: Dry sweeping mechanically aerosolizes toxic particulates, instantly creating an inhalation hazard that bypasses standard lab ventilation.

Step 3: Surface Decontamination & Validation

  • Action: Wash the affected surface with a 5% sodium bicarbonate solution, followed by standard laboratory detergent and water.

  • Self-Validation: Swipe the decontaminated area with a wetted pH test strip. A neutral pH reading (6.5–7.5) confirms the complete neutralization and absence of residual hydrobromic acid generated by the degraded brominated compound.

References

  • Benchchem. "3,7-Dibromoquinolin-4-amine | 1203579-06-9".
  • Sinocure Chemical Group. "Quinoline: Synthesis, Applications, and Environmental Impact".
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • Environmental Protection Agency (EPA). "The Regulatory Benefits of Safer Solvents".

Sources

Handling

Technical Safety &amp; Operational Guide: Handling 3,7-Dibromoquinolin-4-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Matrix As a Senior Application Scientist, I recognize that handling specialized halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Matrix

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic amines requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. This guide provides a self-validating, causality-driven protocol for the safe handling, operational workflow, and disposal of 3,7-Dibromoquinolin-4-amine (CAS: 1203579-06-9).

Chemical Profiling & Hazard Causality

To handle 3,7-Dibromoquinolin-4-amine safely, one must understand the structural features that dictate its hazard profile:

  • The Aromatic Amine Core: Primary aromatic amines are highly reactive and notoriously lipophilic. This allows them to be readily absorbed through the skin, gastrointestinal tract, and respiratory mucosa[1]. Once absorbed, the amine group can undergo N-hydroxylation by hepatic cytochrome P450 enzymes, forming reactive electrophilic species (nitrenium ions) that can bind to DNA, making them suspected mutagens and carcinogens[2].

  • Halogenation (Dibromo Substitution): The addition of two bromine atoms at the 3 and 7 positions significantly increases the molecule's partition coefficient (LogP). This heightened lipophilicity not only enhances its ability to penetrate the stratum corneum (skin barrier) but also makes the compound highly persistent and toxic to aquatic environments[3].

Risk Assessment & Quantitative Safety Standards

Based on the structural analogs of quinoline and primary aromatic amines, the following quantitative safety parameters and GHS classifications must be strictly observed in the laboratory[4].

Parameter / HazardQuantitative Standard / ClassificationCausality / Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures absolute containment of aerosolized powders and prevents inhalation of carcinogenic particulates.
Glove Breakthrough Time < 30 minutes (Single Nitrile)Lipophilic aromatic amines rapidly permeate thin elastomers; double-gloving is mandatory to extend the safe handling window.
Skin/Eye Flush Time ≥ 15 minutes continuousImmediate and prolonged flushing is required to prevent deep tissue absorption in the event of accidental exposure[5].
Waste Accumulation Limit < 50 gallons per labEPA regulations mandate strict volume limits for satellite accumulation areas to mitigate fire and toxicity risks[6].
GHS Health Hazard Category 2 Carcinogen / Cat 3 MutagenStructurally alerts for DNA intercalation and metabolic activation[4].
GHS Environmental Category 2 Chronic Aquatic ToxicityBrominated aromatics resist biodegradation and bioaccumulate in aquatic life.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on redundant defense systems. Do not substitute these materials without consulting your Environmental Health and Safety (EHS) officer.

Equipment TypeSpecificationOperational Causality
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)The outer glove acts as a sacrificial layer against chemical physical contact, while the inner glove protects against microscopic breakthrough.
Eye Protection Chemical splash goggles + Face shieldPrevents ocular absorption of aerosolized powders during weighing or solvent splashing during solubilization.
Body Protection Flame-resistant (FR) lab coat + Impermeable apronAromatic amines can contaminate standard cotton coats and slowly leach into the skin. An impermeable apron blocks transdermal migration.
Respiratory N95/P100 Particulate Respirator (If outside hood)While all work must be done in a fume hood, a respirator provides a secondary barrier against highly potent, aerosolized brominated dust.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step 1: Engineering Control Verification

  • Verify that the chemical fume hood is operational and certified (face velocity 80-120 fpm).

  • Clear the hood of all unnecessary equipment to prevent airflow turbulence and minimize cross-contamination surfaces.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears. Don the FR lab coat, followed by the inner nitrile gloves, chemical splash goggles, and finally the outer nitrile gloves. Pull the outer gloves over the cuffs of the lab coat.

Step 3: Closed-System Weighing

  • Causality: Static electricity can cause fine brominated powders to aerosolize, creating an immediate inhalation hazard.

  • Use anti-static weigh boats or a static eliminator (ionizer) near the balance.

  • Tare the vial inside the hood, carefully transfer the 3,7-Dibromoquinolin-4-amine using a clean metal or ceramic spatula, and cap the vial immediately before removing it from the balance area.

Step 4: Solubilization and Reaction Setup

  • Add the reaction solvent (e.g., DMSO, DMF, or halogenated solvents like DCM) directly to the capped vial via a syringe if using a septum, or carefully open the vial deep within the fume hood.

  • Ensure secondary containment (e.g., a spill tray) is placed under the reaction vessel.

Step 5: Equipment Decontamination

  • Rinse spatulas and reusable glassware with a compatible solvent (e.g., methanol or acetone) directly into the designated halogenated waste container before standard washing.

Visualized Handling Workflow

G A 1. Fume Hood Setup (80-120 fpm) B 2. PPE Donning (Double Nitrile Gloves) A->B C 3. Anti-Static Weighing B->C D 4. Solubilization (Closed System) C->D E 5. Halogenated Waste Segregation D->E F 6. Decontamination & Doffing E->F

Fig 1: Sequential operational workflow for safe handling of 3,7-Dibromoquinolin-4-amine.

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the mutagenic powder. Follow this targeted protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill is contained within it.

  • Containment (Solid Spill): Do not dry sweep. Cover the spilled 3,7-Dibromoquinolin-4-amine powder with damp paper towels (moistened with water or a low-volatility solvent) to suppress dust generation[3].

  • Containment (Liquid Spill): If the chemical is already solubilized, encircle and cover the spill with an inert absorbent material such as vermiculite or commercial spill pillows[1].

  • Collection: Using a plastic scoop (avoid metal if friction risks exist), carefully transfer the absorbed material into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a solvent known to dissolve the compound (e.g., small amounts of ethanol), collect the rinsate, and follow up with a thorough wash using laboratory detergent and water.

Halogenated Waste Disposal Plan

Because 3,7-Dibromoquinolin-4-amine contains bromine, its disposal is strictly regulated by the EPA to prevent the release of toxic dioxins and corrosive hydrogen bromide (HBr) gases during incineration[7].

Step 1: Strict Segregation

  • Causality: Mixing halogenated organic waste with non-halogenated waste is a severe compliance violation. Non-halogenated solvents are often used for fuel blending, whereas halogenated wastes require high-temperature incineration with specialized scrubbers[8].

  • Place all liquid waste containing this compound exclusively into carboys clearly marked "Halogenated Solvent Waste" [6].

Step 2: Solid Waste Management

  • Contaminated gloves, anti-static weigh boats, and spill cleanup materials must be placed in a separate, sealed container designated for "Hazardous Solid Waste - Halogenated Contaminated."

Step 3: Labeling and Storage

  • Labels must be applied the moment the first drop of waste enters the container[9].

  • Explicitly list "3,7-Dibromoquinolin-4-amine" on the chemical constituent label. Do not use abbreviations.

  • Keep containers securely capped at all times unless actively adding waste[7].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. American Chemical Society. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Quinoline - Safety Data Sheet. Penta Chemicals. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH) / NCBI Bookshelf. Available at:[Link]

  • Hazardous Waste Disposal - Campus Safety Division. Lehigh University. Available at: [Link]

  • INSTITUTE Laboratory Safety Guide. University of the Philippines Diliman. Available at:[Link]

  • Quinolines: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.